Edoxaban exerts its therapeutic effect by strategically inhibiting Factor Xa, a pivotal serine protease at the convergence point of the intrinsic and extrinsic coagulation pathways [1].
The following diagram illustrates where edoxaban acts within the simplified coagulation cascade:
A comprehensive understanding of edoxaban's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is essential for its clinical application and research.
Pharmacokinetics The table below details the absorption, distribution, metabolism, and excretion profile of edoxaban [3] [4] [2].
| Parameter | Value/Description |
|---|---|
| Bioavailability | ~62% |
| Time to Peak Plasma Concentration (T₁₈₀₀₊) | 1 - 2 hours |
| Protein Binding | ~55% |
| Volume of Distribution (V₄₊₊) | ~107 L |
| Half-life (T₁₀₁₀₀₁₀₀) | 10 - 14 hours |
| Metabolism | Minimal hepatic metabolism; primarily via hydrolysis by hCE-1 |
| Primary Route of Excretion | Renal (50%) and fecal/biliary (50%) |
Pharmacodynamics Administration of edoxaban results in a dose-dependent inhibition of FXa activity. It prolongs standard clotting times such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) [4] [5]. However, these changes are not consistent enough to be used for routine clinical monitoring of the drug's anticoagulant effect [5].
FDA-Approved Indications & Dosing Edoxaban is approved for [3] [4]:
Dosing must be individualized, with reductions to 30 mg once daily for NVAF patients with creatinine clearance (CrCl) 15-50 mL/min, and for DVT/PE patients with CrCl 15-50 mL/min or body weight ≤60 kg [3]. It is not recommended for NVAF patients with CrCl >95 mL/min due to reduced efficacy [3] [4].
Key Clinical Evidence The ENGAGE AF-TIMI 48 trial established that high-dose edoxaban (60 mg) was non-inferior to warfarin in preventing stroke or systemic embolism in NVAF patients, with significantly lower rates of major bleeding and cardiovascular death [3] [5]. The Hokusai-VTE study demonstrated its non-inferiority to warfarin for the treatment of VTE, with a similar safety profile [3].
Recent Preclinical Insights Emerging research explores edoxaban's potential beyond traditional anticoagulation. One preclinical study in a porcine model of unstable coronary plaques suggested that edoxaban monotherapy was equivalent to dual antiplatelet therapy (DAPT) in preventing in-stent thrombosis and was potentially superior in reducing neointimal hyperplasia and stabilizing plaques [6]. This highlights a potential novel therapeutic avenue that warrants further clinical investigation.
Molecular Structure Analysis The molecular structure of edoxaban is characterized by an L-shaped geometry, as revealed by density functional theory (DFT) calculations [7]. This specific three-dimensional conformation is crucial for its high-affinity binding to the active site of Factor Xa. The equilibrium structure is significantly influenced by the aqueous environment, which impacts the orientation of key functional groups [7].
Key Experimental Findings
The table below summarizes the fundamental pharmacokinetic (PK) and pharmacodynamic (PD) parameters of edoxaban.
| Parameter | Description |
|---|---|
| Mechanism of Action | Direct, selective, and reversible inhibition of factor Xa (FXa). [1] |
| Bioavailability | Approximately 62%. [2] |
| Tmax (Time to Cmax) | 1 to 2 hours post-dose. [2] [1] |
| Plasma Protein Binding | About 55% (40-59%). [3] |
| Apparent Volume of Distribution (Vd/F) | 336.4 L (value fixed for a population PK model in Japanese AF patients). [4] [5] |
| Primary Metabolic Enzymes | Carboxylesterase 1 (CES1, major); Cytochrome P450 3A4 (CYP3A4, minor). [3] |
| Key Transporters | P-glycoprotein (P-gp). [4] [3] [6] |
| Elimination Half-life | 10 to 14 hours. [2] [1] |
| Fraction Excreted Unchanged in Urine | Approximately 35-50%. [2] [1] |
| Fraction Excreted via Feces | Approximately 60% (includes unabsorbed drug and biliary excretion). [2] |
| Active Metabolites | M4 metabolite (formed by CES1), has higher in vitro anti-FXa activity than parent drug but low plasma exposure (<10% of total). [3] |
The following diagram illustrates the journey of edoxaban in the body, from absorption to excretion, highlighting key proteins involved.
This diagram maps the complete ADME process, showing where key drug interactions and metabolic activities occur.
Edoxaban exposure is significantly affected by patient physiology and concomitant medications. The table below summarizes the impact of key covariates.
| Covariate | Impact on Edoxaban Exposure (AUC) | Clinical Dosing Recommendation |
|---|---|---|
| Renal Impairment (Reduced CLcr) | Increased exposure due to decreased renal clearance. [4] [3] | NVAF: Reduce dose to 30 mg once daily if CrCl 15-50 mL/min. Avoid if CrCl >95 mL/min. VTE: Reduce dose to 30 mg once daily if CrCl 15-50 mL/min or body weight <60 kg. [1] |
| Drug-Drug Interactions (P-gp Inhibitors) | Increased Cmax and AUC. [2] [6] | Concomitant use of strong P-gp inhibitors (e.g., cyclosporine, dronedarone, erythromycin, ketoconazole) is a criterion for dose reduction to 30 mg once daily. [2] [1] |
| Body Weight (<60 kg) | Increased trough concentrations (Cmin). [2] | For VTE treatment, reduce dose to 30 mg once daily. [1] |
| Age (Geriatric ≥80 years) | Population PK models suggest increased exposure compared to trial populations. [7] | Follow renal dosing guidelines; real-world studies support 15-30 mg daily in very elderly. [8] [9] |
| Proton Pump Inhibitors (PPIs) | Reduces relative bioavailability by 24%, but not considered clinically relevant. [7] | No dose adjustment required. [7] |
Researchers use several advanced techniques to characterize edoxaban's pharmacokinetics.
1. Physiologically Based Pharmacokinetic (PBPK) Modeling
2. Population Pharmacokinetic (PPK) Analysis
3. In Vivo Pharmacodynamic (PD) Correlations
The table below summarizes key quantitative data on edoxaban's effectiveness and safety from recent real-world studies, which confirm the findings of initial phase III clinical trials.
| Study / Registry Name | Study Design & Population | Key Efficacy Outcomes (Recurrent VTE) | Key Safety Outcomes (Major Bleeding) | Other Notable Outcomes |
|---|---|---|---|---|
| DRESDEN NOAC REGISTRY [1] | Prospective, non-interventional (N=323); acute VTE patients; follow-up: mean 3.9 years | 0.9% (0.6/100 patient-years) during therapy [1] | 5.0% (3.2/100 patient-years) [1] | 78.2% persistence on edoxaban at 6 months; 43.7% experienced clinically relevant non-major bleeding [1] |
| ETNA-VTE Europe [2] | Prospective, post-authorization (N=2,644); VTE patients treated for up to 18 months | 3.8% total (1.6%/year during therapy) [2] | 1.4% (annualized rate: 1.5%/year) [2] | All-cause death: 3.6% (annualized rate: 2.6%/year) [2] |
| EVE Study [3] | Prospective, observational (N=222); compared VTE patients with and without active cancer | No significant difference in anticoagulation effect (PT/APTT) between cancer and non-cancer patients [3] | Bleeding events similar between cancer and non-cancer groups [3] | D-dimer levels significantly higher in cancer patients post-edoxaban administration [3] |
| COMMAND VTE Registry-2 [4] | Multicenter registry (N=1,842); focused on edoxaban use without initial heparin lead-in | No significant difference in 30-day composite outcome (death, recurrent VTE, major bleeding) with vs. without heparin [4] | No significant difference in 30-day major bleeding with vs. without heparin [4] | 27% of PE and 75% of DVT-only patients were treated without initial heparin [4] |
Mechanism: Edoxaban is a direct, selective, and reversible inhibitor of coagulation factor Xa (FXa). It does not require antithrombin III for its activity. By binding to the active site of FXa, it inhibits the conversion of prothrombin to thrombin, thereby preventing thrombus formation and suppressing thrombin-induced platelet aggregation [5] [6].
Pharmacokinetics:
The following diagram illustrates the mechanism of action of edoxaban within the coagulation cascade:
Edoxaban inhibits Factor Xa, a key convergence point of the coagulation cascade.
Standard Regimen:
Dosage Adjustments: The dose should be reduced to 30 mg once daily in patients who meet any of the following criteria [5] [7]:
Special Populations:
For researchers designing studies on edoxaban in VTE, the EVE Study provides a detailed methodological framework for assessing anticoagulant effects in specific subpopulations [3].
1. Study Objective: To compare the anticoagulant effects of edoxaban between VTE patients with active cancer and those without.
2. Participant Selection:
3. Dosing Regimen:
4. Data Collection and Outcome Measures:
Edoxaban's potent anti-FXa activity can significantly interfere with the results of other specialized coagulation tests. The table below outlines key assays that are affected and the recommended alternatives.
| Affected Assay | Nature of Interference | Recommended Alternative Method |
|---|---|---|
| Lupus Anticoagulant (LA) | Can cause false-positive results [1]. | Testing should be performed when edoxaban is at trough levels or absent. Use of DOAC-absorbent agents can be considered [1]. |
| Protein S (clotting method) | Results are impaired [1]. | Use an immunological assay (antigenic) [1]. |
| Activated Protein C Resistance (APC-R) | Results are impaired [1]. | Not specified in search results, but genetic testing for Factor V Leiden is unaffected. |
| Antithrombin (FXa-based) | Falsely elevated results [1]. | Use a thrombin-based (FIIa) assay [1]. |
| Clotting Factor Activity | Results are impaired for various factors (e.g., II, V, VII, VIII, IX, X, XI) [1]. | Use immunological assays where applicable [1]. |
For reliable and interpretable data in edoxaban studies, specific experimental protocols and conditions must be adhered to.
Edoxaban inhibits FXa-PAR2 signaling, potentially attenuating PI3K/AKT-mediated cellular responses.
Novel Oral Anticoagulants (NOACs), also referred to as Direct Oral Anticoagulants (DOACs), represent a transformative advancement in anticoagulation therapy that has redefined clinical practice over the past decade. These agents emerged in response to the numerous limitations associated with traditional vitamin K antagonists (VKAs) like warfarin, which had been the sole oral anticoagulants available for over 60 years. The development of NOACs was guided by the need for medications with more predictable pharmacokinetics, fewer drug and food interactions, and simplified dosing protocols without the requirement for routine coagulation monitoring.
The NOAC class currently comprises four primary agents: dabigatran (a direct thrombin inhibitor), and rivaroxaban, apixaban, and edoxaban (direct Factor Xa inhibitors). Dabigatran was the first NOAC to receive FDA approval in 2010, followed by rivaroxaban in 2011, apixaban in 2012, and edoxaban in 2015. These agents are now licensed for multiple indications including stroke prevention in non-valvular atrial fibrillation (NVAF), treatment and prevention of venous thromboembolism (VTE), and thromboprophylaxis following elective hip or knee arthroplasty. The fundamental distinction between NOACs and VKAs lies in their mechanism of action: while VKAs indirectly inhibit coagulation by interfering with the synthesis of vitamin K-dependent clotting factors (II, VII, IX, X), NOACs directly target specific activated clotting factors in the coagulation cascade, primarily Factor Xa or thrombin (Factor IIa).
Recent years have witnessed a significant increase in NOAC utilization globally, driven by their favorable safety profile, convenience of administration, and robust evidence from pivotal clinical trials. Surveys indicate that NOACs have largely displaced VKAs as the preferred first-line oral anticoagulants for many indications, with prescription rates continuing to climb steeply. This shift is particularly notable in clinical settings where maintaining therapeutic anticoagulation with warfarin has proven challenging due to its narrow therapeutic window and need for frequent monitoring. Studies have consistently demonstrated that NOACs offer comparable or superior efficacy to warfarin while reducing the risk of major bleeding complications, particularly intracranial hemorrhage, which represents the most feared complication of anticoagulation therapy.
Pharmacokinetic diversity among NOACs necessitates careful consideration in drug selection for specific patient populations. The table below summarizes the key pharmacological properties of the four major NOACs:
Table 1: Pharmacological Properties of NOACs
| Parameter | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
|---|---|---|---|---|
| Target | Thrombin (Factor IIa) | Factor Xa | Factor Xa | Factor Xa |
| Bioavailability | 6-7% | 60-80% | 66% | 58.3% |
| Time to Peak (tmax) | 2.5-4 hours | 2-4 hours | 3-4 hours | 1.5-2 hours |
| Half-life | 12-14 hours | 7-13 hours | 8-15 hours | 9-11 hours |
| Renal Elimination | 80% | 35% (30% unchanged) | 25% | 35% |
| Dosing Frequency | Twice daily | Once daily (Twice for VTE) | Twice daily | Once daily |
The pharmacological profiles reveal significant differences in absorption, metabolism, and elimination characteristics. Dabigatran exhibits low bioavailability but predictable absorption, while the Factor Xa inhibitors generally have higher bioavailability. Renal elimination varies substantially, with dabigatran being predominantly renally cleared (80%), making it particularly susceptible to accumulation in patients with chronic kidney disease. In contrast, apixaban has the lowest renal excretion (25%), making it preferable in patients with renal impairment. These pharmacological considerations are crucial in individualizing therapy based on patient-specific factors such as renal function, age, and concomitant medications.
Pivotal phase III trials established the efficacy and safety of NOACs compared to warfarin across multiple indications. The following table summarizes key outcomes from the major clinical trials:
Table 2: Key Clinical Trial Outcomes for NOACs versus Warfarin in Atrial Fibrillation
| Trial (Agent) | Stroke/SEE Risk (HR vs Warfarin) | Major Bleeding Risk (HR vs Warfarin) | Intracranial Hemorrhage (HR vs Warfarin) | Mortality (HR vs Warfarin) |
|---|---|---|---|---|
| RE-LY (Dabigatran) | 0.66 (110mg); 0.65 (150mg) | 0.80 (110mg); 0.93 (150mg) | 0.31 (110mg); 0.40 (150mg) | 0.88 (110mg); 0.91 (150mg) |
| ROCKET AF (Rivaroxaban) | 0.88 | 1.04 | 0.67 | 0.85 |
| ARISTOTLE (Apixaban) | 0.79 | 0.69 | 0.42 | 0.89 |
| ENGAGE AF (Edoxaban) | 0.79 (60mg); 0.65 (30mg) | 0.80 (60mg); 0.47 (30mg) | 0.47 (60mg); 0.30 (30mg) | 0.92 (60mg); 0.87 (30mg) |
A 2014 meta-analysis by Ruff et al. that included 71,683 participants from these major trials demonstrated that NOACs collectively reduced stroke or systemic embolic events by 19% compared to warfarin, primarily driven by a striking reduction in hemorrhagic stroke. Additionally, NOACs showed significant reductions in all-cause mortality and intracranial hemorrhage, though they were associated with an increased risk of gastrointestinal bleeding. More recent real-world evidence has generally corroborated these findings, with a 2021 study from Thailand showing that NOACs were associated with a profound reduction in major bleeding (adjusted HR 0.46, 95% CI 0.34-0.62) compared to warfarin, particularly in healthcare settings where anticoagulation control with warfarin is suboptimal.
NOACs exert their anticoagulant effects through highly specific, targeted inhibition of key proteases in the coagulation cascade. Unlike the multi-factor inhibition characteristic of VKAs, NOACs demonstrate precise molecular targeting:
The biochemical properties of NOACs contribute significantly to their clinical profiles. As competitive inhibitors, NOACs form reversible complexes with their target proteases, allowing for restoration of protease activity as drug levels decline. This property differs fundamentally from the irreversible inactivation characteristic of endogenous serine protease inhibitors (SERPINs) like antithrombin, which is enhanced by heparins. The competitive inhibition mechanism means that NOAC effects can be overcome by increasing substrate availability or protease production, which may contribute to their safety profile and potential reversibility.
Figure 1: NOAC Targets in the Coagulation Cascade - This diagram illustrates the precise molecular targets of NOACs within the coagulation cascade, showing how direct thrombin inhibitors and Factor Xa inhibitors interrupt thrombus formation at specific points.
Emerging research has revealed that NOACs influence physiological processes beyond anticoagulation, particularly through modulation of protease-activated receptor (PAR) signaling. Both Factor Xa and thrombin participate in complex cellular signaling pathways through their proteolytic activation of PARs, a family of G-protein coupled receptors:
The inhibition of these PAR-mediated signaling pathways by NOACs may confer pleiotropic benefits beyond their anticoagulant effects. Preclinical studies have demonstrated that rivaroxaban reduces inflammation and atherosclerosis in ApoE-/- mice fed a high-fat diet, potentially through inhibition of FXa-PAR2-mediated macrophage autophagy and inflammasome activity. Similarly, dabigatran has shown anti-inflammatory and anti-fibrotic effects in models of cardiac and renal disease, suggesting that PAR-1 inhibition may modulate pathological remodeling processes.
Figure 2: PAR Signaling Pathways Modulated by NOACs - This diagram illustrates how NOACs, through inhibition of Factor Xa and thrombin, attenuate protease-activated receptor (PAR) signaling pathways involved in inflammation, fibrosis, and atherosclerosis.
The modulation of inflammatory processes through PAR signaling represents a promising expansion of NOAC therapeutic potential. Evidence suggests that NOACs may impact inflammatory markers and conditions including atherosclerosis, diabetes, and osteoarthritis. For instance, clinical observations have indicated that NOAC users exhibit slower progression of atherosclerotic lesions and reduced incidence of new-onset diabetes compared to warfarin-treated patients. While these potential benefits require further validation in dedicated clinical trials, they underscore the multifaceted biological activities of NOACs that extend beyond conventional anticoagulation.
While routine monitoring is not required for NOACs due to their predictable pharmacokinetics, laboratory assessment becomes essential in specific clinical scenarios including bleeding events, emergency surgery, suspected overdose, or in patients with extreme body weight or renal impairment. The following table summarizes the most utilized coagulation assays for NOAC monitoring:
Table 3: Laboratory Assays for NOAC Monitoring
| Assay Type | Target NOACs | Methodology | Sensitivity | Limitations |
|---|---|---|---|---|
| Prothrombin Time (PT) | Rivaroxaban (primarily) | Clot-based assay measuring time to clot formation after adding calcium and thromboplastin | Variable; reagent-dependent | High inter-laboratory variability; insensitive at low concentrations |
| Activated Partial Thromboplastin Time (aPTT) | Dabigatran, Rivaroxaban, Apixaban | Clot-based assay evaluating intrinsic pathway | Less sensitive than PT; suitable for screening | Non-linear response; qualitative rather than quantitative |
| Dilute Thrombin Time (dTT) | Dabigatran | Clot-based assay with diluted samples | High sensitivity for dabigatran | Requires specific standardization |
| Anti-Factor Xa Assay | Rivaroxaban, Apixaban, Edoxaban | Chromogenic assay measuring inhibition of FXa | High specificity and precision | Requires agent-specific calibrators |
| Ecarin Clotting Time (ECT) | Dabigatran | Clot-based assay using snake venom | Specific for thrombin activity | Limited availability; standardization challenges |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | All NOACs | Direct drug concentration measurement | Gold standard for specificity and accuracy | Limited availability; specialized equipment needed |
Standardized methodologies are essential for reliable assessment of NOAC effects. The following protocols represent current best practices for laboratory evaluation:
Prothrombin Time (PT) Protocol for Rivaroxaban Assessment:
Anti-Factor Xa Chromogenic Assay Protocol:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:
Perioperative management of NOACs requires careful consideration of bleeding risk, renal function, and the timing of surgical procedures. The rapid onset and offset of action of NOACs simplify perioperative management compared to VKAs:
Management of bleeding complications follows a stepwise approach:
Optimal NOAC utilization requires careful consideration of patient-specific factors that influence drug exposure and response:
Dosing precision is critical for optimizing the benefit-risk profile of NOACs. A 2021 systematic review and meta-analysis demonstrated that non-recommended dosing (both underdosing and overdosing) was associated with suboptimal outcomes. Low-dose NOAC regimens were associated with higher risk of stroke/systemic embolism (RR=1.24) without reducing bleeding risk, while high-dose regimens showed increased thrombotic risk (RR=1.71) and a trend toward more bleeding complications. These findings underscore the importance of adherence to recommended dosing guidelines based on indication, renal function, age, and body weight.
Growing evidence suggests that the therapeutic potential of NOACs extends beyond traditional anticoagulant indications through their effects on inflammatory pathways. Research has demonstrated that NOACs modulate multiple aspects of the inflammatory response:
These mechanisms may translate into clinical benefits in inflammatory conditions. Preclinical models have demonstrated promising results with NOACs in inflammatory bowel disease, rheumatoid arthritis, diabetic nephropathy, and sepsis. Additionally, real-world evidence suggests that NOAC users may experience slower progression of atherosclerotic cardiovascular disease and reduced incidence of vascular dementia compared to warfarin-treated patients, potentially related to attenuated vascular inflammation.
Future directions in NOAC research encompass several promising areas:
The evolving understanding of NOACs continues to reshape their clinical application and future development. As research uncovers novel mechanisms and applications, the therapeutic footprint of these agents is likely to expand beyond current indications, potentially offering new strategies for managing inflammation-driven pathologies while maintaining favorable safety profiles.
The table below summarizes the key quantitative pharmacokinetic (PK) parameters of edoxaban, primarily established in healthy subjects [1] [2].
| Parameter | Value (Mean ± SD) | Notes / Conditions |
|---|---|---|
| Terminal Elimination Half-life (t₁/₂) | 10 - 14 hours | Shorter half-lives reported with limited sampling duration [2]. |
| Total Body Clearance (CL) | 21.8 ± 3.03 L/h | Linear and dose-proportional within therapeutic range [1] [2]. |
| Renal Clearance (CLR) | 9.95 ± 2.32 to 10.7 ± 3.00 L/h | Accounts for ~50% of total clearance [1] [2]. |
| Non-Renal Clearance | ~11 L/h | Metabolism and biliary/intestinal excretion [1]. |
| Apparent Volume of Distribution (Vss) | 107 ± 19.9 L | Extensive tissue distribution [1] [2]. |
| Absolute Oral Bioavailability (F) | 62% | Dosed as monohydrate tosylate salt [1] [2]. |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Rapid absorption [1] [2]. |
| Protein Binding (in vitro) | ~55% (Range: 40-59%) | Relatively low binding [1] [3]. |
Edoxaban is eliminated through both renal and non-renal mechanisms. The following diagram illustrates the major routes of elimination and the mass balance of a single oral dose based on human radiolabeled studies, which showed a total recovery of approximately 97% of the administered radioactivity [4].
Key processes involved in its elimination include:
For researchers investigating edoxaban clearance, here are methodologies from key studies.
1. Mass Balance and Metabolite Identification [4]
2. In Vitro Continuous Renal Replacement Therapy (CRRT) [5]
Renal function is the most significant intrinsic factor affecting edoxaban exposure. The table below summarizes the impact and corresponding clinical dosing recommendations [1] [6] [7].
| Creatinine Clearance (CrCl) | Effect on Systemic Exposure (AUC) | Recommended Dosage for NVAF & VTE |
|---|---|---|
| > 95 mL/min | ~40% lower than in patients with CrCl 50-80 mL/min [8]. | Not recommended for NVAF due to increased ischemic stroke risk [6] [7]. |
| 51 - 95 mL/min | Reference range. | 60 mg once daily [7]. |
| 15 - 50 mL/min | Increased by 74% [8]. | 30 mg once daily [7]. |
| < 15 mL/min / Dialysis | Data limited; use is not recommended [6] [7]. | Not recommended [7]. |
Population pharmacokinetic analyses confirm that renal function (creatinine clearance) is the primary covariate affecting edoxaban's apparent oral clearance, while genetic polymorphisms in ABCB1 and CYP3A5 have not shown a significant impact [9].
The following diagram illustrates the key pathways involved in edoxaban's absorption and elimination, which are the primary sites for drug interactions.
Edoxaban's pharmacokinetics are primarily influenced by P-gp and renal function, with minimal CYP450 involvement.
For clinical decision-making, the interaction risk is categorized based on the potency of P-gp modulation. The following table outlines the management strategies for edoxaban co-administration.
| Interacting Drug Type | Example Drugs | Recommended Management Strategy |
|---|
| Potent P-gp Inhibitors | Cyclosporine, dronedarone, ketoconazole, ritonavir [4] [1] [5] | DVT/PE Treatment: Reduce edoxaban dose to 30 mg once daily [6] [4] [5]. NVAF: No dose reduction recommended in official labeling; use with caution and monitor for bleeding [6] [5]. | | P-gp Inducers | Rifampicin, carbamazepine, phenytoin, St. John's Wort [4] [1] [5] | Avoid coadministration if possible. If used concurrently, monitor closely for signs of reduced efficacy (thrombosis) [4]. | | Drugs Affecting Hemostasis | Aspirin, clopidogrel, SSRIs/SNRIs, NSAIDs [7] [4] [8] | Increased bleeding risk. Use concomitantly with caution; monitor for anemia and signs of bleeding [4]. |
The table below summarizes a specific, validated stability-indicating reversed-phase HPLC (RP-HPLC) method for Edoxaban tosylate monohydrate (EDO) [1].
| Parameter | Specification |
|---|---|
| Column | CHROMBUDGET 100-5-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 10 mM Ammonium Acetate Buffer (pH 2.9) Ratio: 53:47 (v/v) | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 289 nm | | Injection Volume | 20 µL | | Retention Time | Data not provided in search results | | Linearity Range | 1 - 120 µg/mL [1] | | Forced Degradation | Successful under acid, base, oxidative, thermal, and photolytic stress [1] |
This protocol is adapted from the research for the practical analysis of EDO in bulk and pharmaceutical dosage forms [1].
The following diagram outlines a systematic approach to developing and validating an HPLC method for Edoxaban, which can be adapted if you are starting from scratch.
A core requirement for a modern HPLC method is its stability-indicating property—the ability to accurately measure the active drug even in the presence of its degradation products [1].
The developed method was validated as per ICH Q2(R1) guidelines and showed excellent performance [1].
The RP-HPLC method detailed here provides a robust, stability-indicating protocol for the analysis of this compound. Its successful application in a forced degradation study makes it particularly valuable for assessing drug stability.
When implementing this method, consider that EDO is highly sensitive to hydrolytic conditions, especially alkaline. Careful control of the mobile phase pH is critical for achieving optimal peak shape and resolution from degradation products.
Edoxaban tosylate monohydrate (EDTM) represents a significant advancement in oral anticoagulant therapy, specifically functioning as a selective factor Xa inhibitor. Its clinical importance has substantially increased during the COVID-19 pandemic due to its efficacy in preventing and treating pulmonary embolism and deep vein thrombosis in infected patients. The World Health Organization has incorporated such oral anticoagulants into treatment guidelines for COVID-19 patients because they don't require hospitalization after appropriate dose adjustment. Unlike traditional anticoagulants, Edoxaban offers favorable pharmacokinetics and a predictable effect profile, making it particularly valuable in both clinical and quality control settings [1] [2].
The analytical determination of Edoxaban presents specific challenges due to its inherent lack of fluorescence, which prevents direct spectrofluorimetric quantification. To overcome this limitation, the method described in these application notes employs a derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) as a fluorogenic reagent. This approach capitalizes on the presence of secondary amine groups in the Edoxaban molecular structure, which undergo a specific substitution reaction with FMOC-Cl under alkaline conditions. The resulting FMOC-EDTM derivative exhibits strong fluorescence emission at 309 nm when excited at 265 nm, enabling highly sensitive quantification. This derivatization approach transforms a non-fluorescent compound into a highly fluorescent one, expanding the analytical capabilities for this important pharmaceutical compound [1].
The successful implementation of this analytical method requires specific instrumentation with appropriate technical specifications:
The construction of a reliable calibration curve follows a systematic procedure that ensures precise and accurate quantification:
The development of this analytical method involved systematic optimization of critical parameters that influence the derivatization efficiency and analytical signal. The table below summarizes the key optimized conditions:
Table 1: Optimization Parameters for EDTM-FMOC-Cl Derivatization Reaction
| Parameter | Studied Range | Optimal Condition | Effect on Fluorescence |
|---|---|---|---|
| pH | 8.0–11.0 | 9.0 (borate buffer) | Maximum intensity at pH 9.0; decreases gradually above pH 10.0 |
| Buffer Type | Acetate, phosphate, borate | Borate buffer | Borate provided 20% higher intensity than phosphate at same pH |
| Buffer Volume | 0.5–3.0 mL | 2.0 mL | Fluorescence intensity increases up to 2.0 mL, then plateaus |
| FMOC-Cl Volume | 0.1–1.0 mL | 0.5 mL | Reaction initiates at 0.1 mL; maximum intensity at 0.5 mL |
| Reaction Time | 5–30 minutes | 15 minutes | Intensity plateaus after 15 minutes at room temperature |
| Organic Solvent | Methanol, acetonitrile | Acetonitrile | 15% higher intensity with acetonitrile compared to methanol |
The optimization process revealed that the derivatization reaction is highly dependent on pH, with maximum fluorescence intensity achieved at pH 9.0 using borate buffer. The reaction proceeds efficiently at room temperature, eliminating the need for heating and simplifying the analytical procedure. The reaction completion time of 15 minutes represents an excellent balance between analytical efficiency and derivatization yield [1].
The application of this methodology to pharmaceutical formulations requires careful sample preparation to ensure accurate results:
The developed spectrofluorimetric method was rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability, accuracy, and reproducibility for pharmaceutical analysis. The comprehensive validation study produced the following parameters:
Table 2: Validation Parameters for Spectrofluorimetric Determination of EDTM
| Validation Parameter | Result | Acceptance Criteria | |--------------------------|------------|-------------------------| | Linear range | 5.0–50.0 ng/mL | Correlation coefficient ≥0.999 | | Correlation coefficient (r) | 0.9999 | Meets acceptance criteria | | Limit of Detection (LOD) | 1.5 ng/mL | - | | Limit of Quantification (LOQ) | 4.5 ng/mL | - | | Precision (RSD%) | | Intra-day | 0.82–1.05% | RSD ≤2.0% | | Inter-day | 1.02–1.36% | RSD ≤2.0% | | Accuracy (% Recovery) | 101.46% ± 1.02 | 98–102% | | Robustness | Deliberate small changes in pH (±0.2 units) and reagent volume (±10%) did not significantly affect results | RSD ≤2.0% |
The validation data demonstrates that the method exhibits excellent linearity across the specified concentration range, with a correlation coefficient of 0.9999 indicating a strong relationship between concentration and fluorescence response. The remarkably low detection and quantification limits (1.5 ng/mL and 4.5 ng/mL, respectively) highlight the exceptional sensitivity of this method, enabling the detection and quantification of EDTM at trace levels. The precision studies revealed relative standard deviation values below 1.5% for both intra-day and inter-day analyses, confirming the high reproducibility of the method. Accuracy was established through recovery studies using the standard addition method, yielding a mean recovery of 101.46% with a narrow standard deviation of 1.02%, well within the acceptable range for pharmaceutical analysis [1] [2].
The environmental impact of analytical methods has become increasingly important in modern pharmaceutical analysis. This method was subjected to rigorous green assessment using two established metrics: the Analytic Eco-Scale and the Green Analytical Procedure Index (GAPI). The method scored excellently on the Eco-Scale assessment, with penalty points only assigned for the use of small volumes of acetonitrile (1-10 mL) and the generation of negligible waste. The method employs minimal volumes of organic solvents compared to traditional HPLC methods, reduces energy consumption through room temperature derivatization, and minimizes waste generation. Furthermore, the GAPI assessment confirmed the method's adherence to green chemistry principles across multiple domains, including sample preparation, derivation, and detection [1] [3].
The following diagram illustrates the comprehensive workflow for the spectrofluorimetric determination of Edoxaban using FMOC-Cl derivatization, encompassing all critical steps from sample preparation to final quantification:
Diagram 1: Analytical workflow for EDTM determination
The fundamental chemical principle underlying this analytical method involves the derivatization of Edoxaban with FMOC-Cl to form a highly fluorescent compound. The following diagram illustrates this reaction mechanism:
Diagram 2: Derivatization reaction mechanism
The developed spectrofluorimetric method for the determination of this compound represents a robust, sensitive, and environmentally friendly analytical approach that effectively addresses the challenge of quantifying this non-fluorescent anticoagulant agent. The method demonstrates exceptional sensitivity with a detection limit of 1.5 ng/mL, wide linear range from 5.0 to 50.0 ng/mL, and excellent precision and accuracy with average recovery of 101.46% ± 1.02. The green assessment using Eco-Scale and GAPI confirms the method's adherence to sustainability principles, offering a more environmentally responsible alternative to conventional chromatographic methods. This methodology provides a valuable analytical tool for pharmaceutical quality control laboratories, particularly those with limited resources, enabling reliable quantification of Edoxaban in both raw material and pharmaceutical dosage forms. The straightforward sample preparation, relatively short analysis time, and room temperature derivatization make this method particularly suitable for routine analysis in various pharmaceutical settings [1] [3] [2].
Edoxaban is a direct factor Xa inhibitor anticoagulant that exhibits distinct electrochemical behavior due to its molecular structure containing electroactive sites. The compound demonstrates well-defined oxidation signals at various electrode surfaces, making it highly suitable for voltammetric analysis. The electrochemical oxidation of edoxaban is an irreversible process that involves the transfer of one electron and one proton, with the tertiary nitrogen atom in its molecular structure identified as the most probable site of oxidation. This oxidation mechanism forms the fundamental basis for its sensitive detection using voltammetric techniques [1].
The growing importance of therapeutic drug monitoring of anticoagulants like edoxaban has been particularly highlighted during the COVID-19 pandemic, where thrombotic complications significantly contributed to mortality rates. Traditional analytical methods for edoxaban quantification including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) often require expensive equipment, significant analysis time, and substantial quantities of solvents and reagents. In contrast, voltammetric methods offer rapid analysis, cost-effectiveness, and high sensitivity while providing valuable insights into the drug's electrochemical behavior and mechanism of action [1] [2].
Chemically modified electrodes significantly enhance the analytical performance of voltammetric methods for edoxaban determination through several mechanisms. These electrodes incorporate various nanomaterials, polymers, and composite films that improve electron transfer kinetics, increase active surface area, and enhance pre-concentration of the analyte at the electrode surface. The modification layers facilitate selective recognition of edoxaban molecules while minimizing interference from coexisting substances in complex matrices [3] [4].
The use of modified electrodes addresses several limitations of conventional voltammetric approaches, including fouling effects, limited sensitivity, and poor selectivity in biological samples. Materials such as metal-organic frameworks (MOFs), metal oxide nanoparticles, and carbon nanomaterials have demonstrated exceptional performance in electroanalytical applications due to their high surface areas, tailorable functional groups, and excellent electrical conductivity. These properties collectively contribute to lower detection limits, wider linear ranges, and improved reproducibility in edoxaban quantification [3] [2].
The pencil graphite electrode represents one of the most economical and practical platforms for edoxaban analysis, offering excellent electrochemical performance with minimal cost and preparation time. The fabrication protocol begins with selecting a standard pencil lead (e.g., Rotring Tikky, 0.5 mm diameter, 2B hardness) approximately 60 mm in length, which is then smoothly cut to expose a 30 mm segment using a precision cutter. The metallic holder of the pencil is connected to the instrument via a copper wire to ensure proper electrical conductivity [1].
Electrochemical Activation: The PGE requires activation before use by applying a potential of +1.4 V for 60 seconds in Britton-Robinson buffer (pH 9.0) as supporting electrolyte. This activation process creates functional groups and defects on the graphite surface, significantly enhancing the electron transfer rate and improving the reproducibility of measurements. Following activation, the electrode should be thoroughly rinsed with deionized water and gently dried [1].
Single-Use Protocol: A key advantage of the PGE system is its disposable nature, eliminating cross-contamination between measurements and avoiding time-consuming cleaning procedures. Each measurement should be performed using a freshly activated electrode tip to ensure maximum reproducibility and signal consistency. This approach is particularly beneficial for analyzing complex biological samples where electrode fouling can significantly impact results [1] [5].
Carbon paste electrodes modified with various nanomaterials demonstrate enhanced sensitivity and selectivity for edoxaban detection. The base carbon paste is prepared by thoroughly mixing 500 mg graphite powder with 200 μL paraffin oil in a mortar until a homogeneous paste is formed. This paste is then packed into the electrode body and polished with filter paper to obtain a smooth, shiny surface [2].
Iron Oxide Nanoparticle Modification: For preparation of 10.0% Fe₂O₃/CPE, 50 mg of iron oxide nanoparticles (<100 nm particle size) are dispersed in diethyl ether using ultrasonic agitation for 15 minutes. This dispersion is then mixed with 450 mg graphite powder, and the mixture is homogenized until a uniform consistency is achieved. The diethyl ether is allowed to evaporate completely at room temperature, after which paraffin oil is added to form a uniform wet paste. The resulting modified paste is packed into the electrode body and polished before use [2].
Alternative Nanomaterials: Researchers have also successfully employed multi-walled carbon nanotubes (MWCNT), zinc oxide nanoparticles (ZnO-NPs), and graphene (Gr) as modifying agents for carbon paste electrodes. Each material offers distinct advantages: MWCNT provides high surface-to-volume ratio and improved electron transfer, ZnO-NPs contribute catalytic properties, while graphene offers exceptional electrical conductivity and large specific surface area. The preparation methodology follows similar principles to the iron oxide modification, with the nanoparticle content typically maintained at 5-10% by weight relative to the graphite powder [2].
Metal-organic frameworks represent an emerging class of modifying materials that combine exceptional porosity with tunable functional groups, enabling highly selective analyte recognition. While specific MOF-based electrodes for edoxaban detection have not been extensively reported in the current literature, the general principles of MOF-modified electrode fabrication can be adapted for this application [3].
The selection of MOFs for electrode modification should prioritize materials with demonstrated chemical stability in aqueous media and appropriate pore sizes to accommodate edoxaban molecules. The modification process typically involves dispersing the MOF crystals in a suitable solvent (often ethanol or water) using ultrasonic treatment to form a homogeneous suspension. This suspension is then drop-cast onto the surface of a glassy carbon electrode and allowed to dry, forming a thin, uniform MOF film. The loading concentration and number of drop-casting cycles must be optimized to achieve complete surface coverage without forming excessively thick layers that could impede electron transfer [3].
Table 1: Performance characteristics of voltammetric methods for edoxaban determination using different working electrodes
| Electrode Type | Linear Range (μM) | LOD (μM) | LOQ (μM) | Supporting Electrolyte | Technique |
|---|---|---|---|---|---|
| Pencil Graphite (PGE) [1] | 0.2-1.8 | 0.073 | 0.243 | BR buffer (pH 9.0) | SWV |
| Fe₂O₃/CPE [2] | 1.9-33.3 | 0.086 | 0.286 | Borate buffer (pH 10.0) | DPV |
| Glassy Carbon (GCE) [6] | 1.84-12.88 | 0.24 | 0.80 | BR buffer (pH 5.0) | DPV |
| Boron-Doped Diamond (BDDE) [6] | 3.68-14.72 | 0.57 | 1.90 | BR buffer (pH 5.0) | DPV |
Table 2: Recovery data for edoxaban in pharmaceutical and biological samples using different voltammetric methods
| Electrode Type | Pharmaceutical Formulation | Recovery (%) | Urine Samples | Recovery (%) | Plasma Samples | Recovery (%) |
|---|---|---|---|---|---|---|
| Pencil Graphite (PGE) [1] | LIXIANA Tablets | 98.5-101.2 | Spiked urine | 98.8-102.5 | Not reported | - |
| Fe₂O₃/CPE [2] | Coaguloban Tablets | 99.2-101.5 | Spiked urine | 99.5-102.1 | Spiked plasma | 98.7-101.8 |
| Glassy Carbon (GCE) [6] | Commercial tablets | 97.8-102.3 | Spiked urine | 98.2-101.7 | Not reported | - |
The analytical performance of voltammetric methods for edoxaban determination is significantly influenced by several experimental factors that require systematic optimization:
pH Optimization: The pH of the supporting electrolyte profoundly affects both the peak current and peak potential of edoxaban. Studies consistently demonstrate that alkaline conditions (pH 9.0-10.0) yield well-defined, symmetrical oxidation peaks with maximum current response. The peak potential shifts toward more negative values with increasing pH, following the relationship E(V) = -0.0325 pH + 1.1692 (R² = 0.9967), indicating the involvement of protons in the electrochemical oxidation process. The slope of this relationship suggests equal numbers of electrons and protons participating in the charge transfer reaction [1] [2].
Supporting Electrolyte Selection: Various buffer systems including Britton-Robinson buffer, phosphate buffer, and borate buffer have been evaluated for edoxaban determination. The highest sensitivity and best peak morphology are typically observed in Britton-Robinson buffer due to its excellent buffering capacity across a wide pH range. Borate buffer at pH 10.0 has also demonstrated superior performance, particularly when using nanoparticle-modified carbon paste electrodes [1] [2].
Scan Rate Effects: The relationship between scan rate and peak current provides valuable insights into the nature of the electrode process. For edoxaban, the peak current increases linearly with the square root of the scan rate, indicating a diffusion-controlled process rather than surface adsorption. This behavior is consistent across different electrode materials including pencil graphite, glassy carbon, and modified carbon paste electrodes [1].
Stock Solution (9.191 mM): Accurately weigh 25 mg of edoxaban tosylate monohydrate reference standard and transfer to a 25 mL volumetric flask. Dissolve in 3 mL methanol and make up to volume with double-distilled water. This stock solution remains stable for at least 30 days when stored at -18°C in the dark [1] [2].
Working Standard Solutions: Prepare working solutions daily by appropriate dilution of the stock solution with double-distilled water. For most voltammetric methods, working solutions in the concentration range of 0.1-20 μg/mL are suitable for constructing calibration curves. For biological sample analysis, prepare working solutions in drug-free urine or plasma to match the matrix of the samples [1] [2].
The following experimental workflow illustrates the complete process for voltammetric determination of edoxaban using modified electrodes:
Cyclic voltammetry serves as an excellent technique for initial characterization of edoxaban's electrochemical behavior and optimization of experimental parameters. Transfer 10 mL of the selected supporting electrolyte (e.g., BR buffer pH 9.0) into the electrochemical cell. Insert the prepared working electrode, reference electrode (Ag/AgCl), and platinum counter electrode into the solution. Deoxygenate the solution by purging with high-purity nitrogen gas for 5 minutes prior to measurements [1].
Perform initial cyclic voltammograms in the potential range from 0.0 V to +1.4 V at a scan rate of 100 mV/s to identify the oxidation peak of edoxaban, which typically appears at approximately +0.98 V vs. Ag/AgCl. For mechanistic studies, record voltammograms at different scan rates (25-400 mV/s) to establish the relationship between peak current and scan rate, confirming the diffusion-controlled nature of the electrode process. Between measurements, maintain a nitrogen atmosphere over the solution to prevent oxygen interference [1].
Square wave voltammetry offers superior sensitivity for quantitative determination of edoxaban and represents the technique of choice for analytical applications. After electrode activation and solution deaeration, set the instrumental parameters as follows: frequency = 25 Hz, pulse amplitude = 50 mV, and step potential = 10 mV. Record the square wave voltammograms in the potential range from +0.6 V to +1.3 V [1].
Using the standard addition method, add appropriate aliquots of edoxaban working standard solution to the electrochemical cell, mixing thoroughly for 30 seconds after each addition. Record the square wave voltammogram after each addition and measure the oxidation peak current at approximately +0.98 V. Construct the calibration curve by plotting peak current versus edoxaban concentration, which should exhibit linearity in the concentration range of 0.2-1.8 μM for pencil graphite electrodes [1].
Differential pulse voltammetry provides excellent resolution and sensitivity for edoxaban determination, particularly when using modified electrodes. Set the DPV parameters as follows: scan rate = 100 mV/s, pulse amplitude = 50 mV, pulse width = 50 ms, and step potential = 10 mV. The measurement should be performed in the potential range from +0.7 V to +1.3 V [2].
For analysis using the Fe₂O₃/CPE, add 300 μL of sodium dodecyl sulfate solution (3.0 × 10⁻⁴ M) to 10 mL of borate buffer (pH 10.0) to enhance the voltammetric response. After recording the background current, add appropriate aliquots of edoxaban working standard solution or sample extract, allowing 30 seconds for equilibration after each addition. The peak current at approximately +1.08 V should be measured for quantification [2].
The developed voltammetric methods have been successfully applied to the determination of edoxaban in commercial pharmaceutical formulations such as LIXIANA and Coaguloban tablets. For sample preparation, accurately weigh and finely powder ten tablets. Transfer an amount equivalent to 30 mg of edoxaban to a conical flask and add 50 mL of methanol. Sonicate the mixture for 30 minutes to ensure complete extraction of the active ingredient [1] [2].
Filter the extract through a 0.45 μm membrane filter and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with double-distilled water. Further dilute aliquots of this solution to fall within the linear range of the calibration curve. Apply the standard addition method to mitigate matrix effects by spiking the sample solutions with known amounts of edoxaban standard and compare the response with that of standard solutions prepared in pure solvent [1] [2].
For urine sample analysis, collect urine from healthy volunteers and centrifuge at 3000 rpm for 5 minutes to remove particulate matter. Spike the supernatant with appropriate amounts of edoxaban working standard solution to prepare quality control samples. For direct analysis, dilute the spiked urine samples 1:1 with the supporting electrolyte solution to minimize matrix effects. Alternatively, employ a simple protein precipitation step with acetonitrile (1:2 ratio) followed by centrifugation and dilution with the supporting electrolyte [1].
For plasma sample analysis, more extensive sample preparation is required. Spike drug-free human plasma with edoxaban standard solutions and subject to protein precipitation with three volumes of acetonitrile. Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate volume of the supporting electrolyte solution and subject to voltammetric analysis. The standard addition method is strongly recommended for both urine and plasma samples to account for matrix effects and ensure accurate quantification [2].
Poor Peak Definition: If the oxidation peak of edoxaban appears broad or poorly defined, check the pH of the supporting electrolyte and adjust to the optimal range (pH 9.0-10.0). Additionally, ensure that the electrode surface is properly activated and that the solution is adequately deoxygenated with nitrogen gas [1] [2].
Signal Drift: Decreasing peak currents over successive measurements may indicate electrode fouling. For non-disposable electrodes, implement a cleaning procedure between measurements consisting of gentle polishing on alumina slurry followed by rinsing with deionized water. For PGE systems, replace the electrode tip after each measurement [1].
High Background Current: Excessive background current can result from contamination of the electrolyte solution or electrode surface. Prepare fresh supporting electrolyte solutions daily and ensure all glassware is thoroughly cleaned. For modified electrodes, verify that the modification layer is uniform and free from defects [2].
Voltammetric methods for pharmaceutical analysis should be thoroughly validated according to ICH guidelines, addressing the following parameters:
Linearity and Range: Establish linearity by analyzing at least six concentrations of edoxaban spanning the expected working range. The correlation coefficient (r) should exceed 0.995, and the residuals should be randomly distributed around the regression line [1] [2].
Accuracy and Precision: Evaluate accuracy using recovery studies at three concentration levels (low, medium, and high) with at least three replicates each. Percent recovery should fall within 98-102%, with relative standard deviation (RSD) not exceeding 2% for repeatability and 3% for intermediate precision [1] [2].
Selectivity: Demonstrate method selectivity by analyzing placebo formulations containing all excipients but the active ingredient, and by testing common interferents such as metabolites and co-administered drugs. The response from interferents should be less than 5% of the target analyte response at the working concentration [2].
Voltammetric methods utilizing modified electrodes provide robust, sensitive, and cost-effective approaches for the determination of the anticoagulant drug edoxaban in pharmaceutical formulations and biological samples. The pencil graphite electrode offers exceptional practicality for routine analysis with its disposable nature and minimal sample preparation requirements, while nanomaterial-modified electrodes deliver enhanced sensitivity for applications requiring lower detection limits. The methods described in these application notes demonstrate excellent accuracy and precision across clinically relevant concentration ranges, making them suitable for therapeutic drug monitoring, quality control testing, and pharmacokinetic studies. As research in this field advances, further improvements in electrode modification strategies and measurement techniques are expected to expand the applications and performance characteristics of voltammetric methods for edoxaban analysis.
Edoxaban tosylate monohydrate (ETM) is a direct-acting oral anticoagulant that specifically inhibits Factor Xa, playing a crucial role in the treatment and prevention of venous thromboembolism (VTE) [1] [2]. However, its therapeutic potential is hampered by challenges such as low and variable oral bioavailability, which can be attributed to its poor aqueous solubility and potential for first-pass metabolism [2]. Chitosan-based nanoparticles (CS NPs) present a promising strategy to overcome these limitations, enhancing the drug's stability, absorption, and overall therapeutic profile [3] [1] [4].
Chitosan (CS), a natural biodegradable and biocompatible polysaccharide, is extensively used in drug delivery [3] [4]. Its unique properties, including mucoadhesiveness and the ability to transiently open tight junctions between intestinal epithelial cells, significantly improve the absorption and bioavailability of encapsulated drugs [4] [5] [6]. Furthermore, CS can be engineered to exhibit pH-dependent release, protecting drugs from the harsh acidic environment of the stomach and facilitating release in the intestine [4] [6].
Recent studies have optimized and characterized CS NPs for delivering edoxaban and similar anticoagulants. The following table summarizes critical parameters and outcomes from foundational research:
| Formulation Parameter / Characterization | Value / Finding | Significance / Impact |
|---|---|---|
| Optimal CS:TPP Ratio (Ionic Gelation) | Optimized via RSM [1] | Ensures reproducible formation of stable, monodisperse nanoparticles. |
| Particle Size (PS) | 354.8 nm [1] | Suitable for oral absorption and cellular uptake. |
| Polydispersity Index (PDI) | 0.509 [1] | Indicates a narrow, uniform particle size distribution. |
| Zeta Potential (ZP) | +43.7 mV [1] | High positive surface charge ensures colloidal stability and mucoadhesion. |
| Entrapment Efficiency (%EE) | 70.3 ± 1.3% [1] | Demonstrates high capacity to load the drug into the nanoparticles. |
| Drug Loading (%DL) | 9.1 ± 0.4% [1] | Indicates practical drug-to-carrier ratio. |
| In Vitro Drug Release | Higuchi diffusion model [2] | Suggests a controlled, diffusion-based release mechanism. |
| Coating/Modification | Chitosan-coated NLCs [2] | Enhances stability and anticoagulant activity compared to unmodified carriers. |
| In Vivo Bioavailability (AUC0-inf) | Significantly higher for CS-NPs vs. pure drug [1] [2] | Confirms enhanced systemic exposure and absorption of the drug. |
| Anticoagulant Activity (aPTT, PT) | Significantly prolonged [1] [2] | Validates preserved and enhanced pharmacological activity post-formulation. |
This protocol is adapted from the optimization study on ETM-CS-NPs using Response Surface Methodology (RSM) [1].
The following diagram illustrates the synthesis workflow:
Purification removes free, unencapsulated drug and raw materials, while freeze-drying (lyophilization) enhances the long-term stability of the nanoparticle formulation [7].
| Characterization | Method / Instrument | Key Details & Acceptable Range |
|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size: ~150-350 nm; PDI: <0.5 indicates monodisperse population [1] [7]. |
| Zeta Potential (ZP) | Electrophoretic Light Scattering | ZP: > +30 mV indicates good colloidal stability [1]. |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Sample should be freeze-dried and sputter-coated with gold [1] [8]. |
| Entrapment Efficiency & Drug Loading | Indirect Method / HPLC | Centrifuge/filter to separate free drug. Analyze supernatant for free drug. %EE = (Total drug - Free drug)/Total drug * 100. Target >70% [1]. |
| In-Vitro Drug Release | Dialysis Bag / USP Apparatus | Use media at different pH (1.2 for stomach, 6.8/7.4 for intestine). Samples analyzed via HPLC [2]. |
| FTIR Analysis | Fourier-Transform Infrared Spectroscopy | To confirm no chemical interaction between ETM and polymer, only physical mixing [1]. |
The application of chitosan nanoparticles presents a robust and effective strategy for enhancing the oral delivery of Edoxaban. The protocols outlined herein provide a reproducible framework for formulating, characterizing, and evaluating ETM-CS-NPs. Future work should focus on in-vivo biodistribution studies to validate the targeting efficiency and long-term safety profile of these novel nanocarriers, paving the way for their clinical translation in antithrombotic therapy [1].
Venous thromboembolism (VTE), which includes deep vein thrombosis and pulmonary embolism, remains a significant cause of global mortality, affecting approximately 90,000 people annually in the United States alone [1]. Edoxaban tosylate monohydrate (ETM) is a direct, selective Factor Xa (Stuart-Prower factor) inhibitor that offers an oral anticoagulant alternative to traditional therapies like warfarin, with a superior safety profile regarding major bleeding risks [1]. However, its therapeutic potential is limited by its classification as a BCS Class IV drug, characterized by low solubility and permeability, leading to limited absorption and suboptimal bioavailability [1].
Nanotechnology provides a promising strategy to overcome these limitations. Chitosan (CS), a beta-1,4-poly-d-glucosamine, is a biocompatible, biodegradable polymer widely used in nanoparticle (NP) synthesis [2]. The ionic gelation method for forming ETM-loaded CS nanoparticles (ETM-CS-NPs) involves the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged tripolyphosphate (TPP) polyanions [2]. This process forms shielded nanoparticles that can enhance the bioavailability of ETM for oral administration, providing a targeted delivery system for more effective and safer antithrombotic therapy [2].
The following workflow outlines the key stages of nanoparticle preparation and characterization:
The formulation of ETM-CS-NPs can be optimized using Response Surface Methodology (RSM) to understand the interaction between critical process variables and their impact on key nanoparticle characteristics [2]. The table below summarizes the cause-and-effect relationships that RSM helps to model.
The following table presents data from an RSM-based optimization study, showing how input variables influence critical quality attributes of the nanoparticles [2].
Table 1: Optimization of Formulation Parameters and their Impact on ETM-CS-NPs
| Independent Variable (Factor) | Impact on Particle Size (PS) | Impact on Polydispersity Index (PDI) | Impact on Zeta Potential (ZP) | Impact on Entrapment Efficiency (EE) |
|---|---|---|---|---|
| Chitosan (CS) Amount | Positive correlation (Increase) | Variable / Minor Increase | Positive correlation (Increase) | Positive correlation (Increase) |
| TPP Amount | Positive correlation (Increase) | Positive correlation (Increase) | Negative correlation (Decrease) | Complex / Non-linear |
| Glacial Acetic Acid Amount | Affects solubility & cross-linking | Affects uniformity | Influences protonation & charge | Affects drug-polymer interaction |
| Optimal Formulation Ranges | PS: 150 - 355 nm PDI: 0.2 - 0.51 ZP: +35 to +44 mV EE: 70 - 80% | | | |
A successfully optimized formulation should yield nanoparticles with the following characteristics, as confirmed by experimental data [2]:
Problem 1: Large Particle Size.
Problem 2: Low Entrapment Efficiency.
Problem 3: Aggregation of Nanoparticles.
The ionic gelation method provides a robust, efficient, and reproducible platform for formulating Edoxaban-loaded Chitosan Nanoparticles. The optimized protocol results in nanoparticles with desirable characteristics—nanoscale size, positive surface charge, high drug entrapment, and sustained release profile—making them a promising candidate for targeted antithrombotic therapy [2].
Future work should focus on scaling up the production process, conducting comprehensive in vivo pharmacokinetic and biodistribution studies to confirm enhanced bioavailability and targeted delivery, and investigating long-term stability [2] [1]. The success of this nano-formulation could pave the way for improved oral delivery of other BCS Class IV drugs.
Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development that provides critical information about the intrinsic stability of drug substances and products. These studies involve deliberate degradation of drug substances under a variety of stress conditions to identify likely degradation products, establish degradation pathways, and elucidate the molecular structure of degradation products. For Edoxaban tosylate monohydrate, a direct oral anticoagulant (DOAC) and selective factor Xa inhibitor, understanding its stability profile is particularly important due to its clinical significance in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
The primary purpose of forced degradation studies is to develop and validate stability-indicating assay methods (SIAMs) that can accurately quantify the active pharmaceutical ingredient while effectively separating it from its degradation products. According to regulatory requirements, particularly those outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1), pharmaceutical manufacturers must demonstrate that their analytical methods are stability-indicating, meaning they can precisely measure the active ingredient without interference from degradation products, excipients, or other potential impurities. These studies form the foundation for determining appropriate storage conditions, establishing retest periods, and supporting shelf-life specifications for pharmaceutical products.
The development of a robust and selective stability-indicating method for Edoxaban requires careful optimization of chromatographic parameters. Based on comprehensive studies, the following conditions have been established for effective separation and quantification of Edoxaban and its degradation products:
The acetate buffer pH plays a critical role in the ionization state of Edoxaban and its degradation products, influencing their retention behavior and separation efficiency. The methanol composition has been optimized to provide adequate retention of Edoxaban while ensuring reasonable analysis time. The selected C18 stationary phase provides sufficient hydrophobicity to retain Edoxaban and separate it from polar degradation products that may form under various stress conditions.
Several chromatographic parameters require careful optimization during method development to achieve optimal separation:
Acid and base hydrolysis studies evaluate the susceptibility of Edoxaban to nucleophilic attack under acidic and basic conditions, which is particularly relevant for understanding its stability in the gastrointestinal environment and for predicting chemical behavior during storage.
Acid Degradation Protocol:
Base Degradation Protocol:
Studies have demonstrated that Edoxaban undergoes significant degradation under basic conditions compared to acidic conditions, with the formation of two major degradation products (DP-I and DP-II) that have been isolated and characterized using LC-MS/MS and NMR techniques.
Oxidative stress testing evaluates the susceptibility of Edoxaban to radical-mediated degradation, which is critical for predicting stability under ambient storage conditions and informing packaging requirements.
Research indicates that Edoxaban is particularly susceptible to oxidative degradation, with the formation of several oxidative degradation products that require careful chromatographic separation. The degradation kinetics typically follow first-order reaction patterns, allowing for prediction of long-term stability from accelerated studies.
Thermal and photolytic stress testing provides critical data for determining appropriate storage conditions and packaging configurations for Edoxaban drug substances and products.
Thermal Degradation Protocol:
Photolytic Degradation Protocol:
Recent studies highlight that Edoxaban demonstrates temperature-dependent degradation, with more pronounced degradation at higher temperatures. Photolytic studies indicate that Edoxaban may be photosensitive, necessitating appropriate light-protective packaging for pharmaceutical products.
Table 1: Summary of Forced Degradation Conditions for Edoxaban
| Stress Condition | Parameters | Duration | Degradation Observed | Major Degradation Products |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1-1 N HCl, 60-70°C | 1-24 hours | Moderate (5-15%) | DP-I, DP-II |
| Basic Hydrolysis | 0.1-1 N NaOH, 60-70°C | 1-24 hours | Significant (15-30%) | DP-I, DP-II |
| Oxidative Degradation | 1-3% H₂O₂, RT | 1-6 hours | Moderate to Significant (10-25%) | Multiple oxidative products |
| Thermal Degradation | 40-80°C (solid) | 1-4 weeks | Mild to Moderate (3-10%) | Varied based on temperature |
| Photolytic Degradation | Visible/UV per ICH Q1B | 24-72 hours | Mild (2-8%) | Photo-degradation products |
Validation of the stability-indicating assay method for Edoxaban must be performed according to ICH Q2(R1) guidelines to demonstrate that the method is suitable for its intended purpose. The following validation characteristics should be established:
Specificity and Selectivity: The method must demonstrate adequate resolution between Edoxaban and all potential degradation products, as well as from excipients in formulated products. Peak purity tests using photodiode array detection should confirm the homogeneity of the Edoxaban peak in stressed samples.
Linearity and Range: The method should demonstrate linear response over a concentration range of approximately 50-150% of the target analytical concentration. Typically, a correlation coefficient (r²) of ≥0.999 is expected, with residual plots showing random distribution.
Accuracy: Determined by spike recovery experiments using known concentrations of Edoxaban in the presence of placebos and degradation products. Recovery should be within 98-102% for the drug substance and 95-105% for the drug product, with RSD ≤2%.
Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations). The relative standard deviation (RSD) for peak areas of multiple injections should not exceed 2%.
Robustness: Evaluated by deliberate variations in method parameters including mobile phase pH (±0.2 units), organic composition (±2%), column temperature (±2°C), and flow rate (±10%). The method should maintain system suitability despite these variations.
Table 2: Method Validation Parameters and Acceptance Criteria for Edoxaban SIAM
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from closest eluting degradation product | Resolution factor ≥2.0; Peak purity index ≥0.999 |
| Linearity | Minimum of 5 concentration levels | Correlation coefficient r² ≥0.999; y-intercept ≤2% of target response |
| Accuracy | Recovery at 3 levels (50%, 100%, 150%) in triplicate | Mean recovery 98-102%; RSD ≤2.0% |
| Precision (Repeatability) | 6 injections at 100% concentration | RSD ≤1.0% for peak area |
| Intermediate Precision | Different analyst, day, instrument | RSD ≤2.0% between sets |
| Detection Limit (LOD) | Signal-to-noise approach | S/N ≥3:1 |
| Quantitation Limit (LOQ) | Signal-to-noise approach | S/N ≥10:1; RSD ≤5.0% |
| Robustness | Deliberate method parameter variations | System suitability criteria met in all conditions |
The following diagrams visualize the forced degradation study workflow and method development process for Edoxaban stability-indicating assay methods:
Diagram 1: Comprehensive workflow for forced degradation studies of Edoxaban, covering major stress conditions and subsequent analytical evaluation
Diagram 2: Method development and validation workflow for stability-indicating assay method (SIAM) for Edoxaban
The forced degradation studies and validated stability-indicating method for Edoxaban have far-reaching applications throughout the pharmaceutical product lifecycle. During formulation development, understanding the degradation pathways informs the selection of excipients that minimize degradation and enhance stability. For manufacturing process design, knowledge of stress vulnerabilities helps establish appropriate processing conditions and in-process controls. In regulatory submissions, comprehensive forced degradation data support the proposed shelf-life, storage conditions, and packaging configurations.
The degradation kinetics data obtained from these studies, which for Edoxaban typically follow first-order kinetics, enable prediction of long-term stability from short-term accelerated studies. This kinetic modeling allows for extrapolation of degradation rates to recommended storage conditions, providing scientific justification for expiration dating. Furthermore, the structural characterization of major degradation products facilitates toxicological assessment and establishes degradation product limits based on safety considerations.
Recent advancements in analytical quality by design (AQbD) approaches can be incorporated into Edoxaban stability methods to enhance method robustness and regulatory flexibility. The greenness profile of analytical methods is increasingly important, and researchers should consider implementing more environmentally friendly solvents where possible while maintaining method performance.
Forced degradation studies and the development of validated stability-indicating analytical methods are critical components of the pharmaceutical development process for Edoxaban. The protocols outlined in this application note provide a systematic approach to stress testing that meets regulatory expectations and generates scientifically meaningful data. The RP-HPLC method developed using a C18 column with methanolic acetate buffer (pH 2.9) mobile phase has demonstrated excellent selectivity, sensitivity, and robustness for separating Edoxaban from its degradation products.
The comprehensive validation data confirming specificity, linearity, accuracy, precision, and robustness provide high confidence in the method's ability to reliably quantify Edoxaban in stability samples. The experimental workflows and optimized conditions detailed in this document serve as a valuable resource for pharmaceutical scientists developing and validating stability-indicating methods for Edoxaban drug substance and drug products.
Ongoing monitoring and potential method improvements, particularly incorporating analytical quality by design principles and green chemistry considerations, will further enhance the sustainability and regulatory standing of Edoxaban stability methods throughout the product lifecycle.
Edoxaban tosylate monohydrate (ETM) is an oral anticoagulant that operates as a direct selective factor Xa inhibitor, used for preventing stroke in nonvalvular atrial fibrillation and treating venous thromboembolism. The chemical complexity of ETM, with multiple functional groups and stereocenters, presents significant challenges in purification to achieve the required pharmaceutical quality. Traditional purification methods using ethanol/water systems have limitations in impurity clearance and pose potential risks of genotoxic impurity formation. This application note details a robust preparative purification process utilizing an acetonitrile/water solvent system that addresses these challenges while offering superior solubility and purification characteristics suitable for industrial-scale production. [1]
The innovative aspect of this purification methodology lies in the utilization of acetonitrile/water mixtures with precisely controlled ratios at different process stages. This approach capitalizes on the unique solubility profile of ETM, which demonstrates dramatically increased solubility in specific acetonitrile/water ratios compared to traditional solvent systems. The solubility of ETM in acetonitrile/water (1:1) is 100.2 g/kg at room temperature, significantly higher than in ethanol/water (1:1) at 23.9 g/kg or acetone/water (1:1) at 33 g/kg. This enhanced solubility enables process intensification through reduced solvent volumes, improving both process economy and environmental impact. Additionally, the replacement of ethanol with acetonitrile eliminates the risk of genotoxic impurity formation that can occur when ethanol interacts with p-toluenesulfonic acid under process conditions. [1]
A systematic risk assessment informed critical process parameter selection, with Failure Mode Effect Analysis (FMEA) applied to identify and mitigate potential failure modes in the purification process. Analytical method development followed Quality by Design principles, with Critical Quality Attributes (CQAs) identified for the final product, including crystal form, chemical purity, and residual solvent content. The experimental design incorporated full factorial approaches to optimize method parameters, ensuring robust operation within the defined design space. This systematic approach guarantees consistent production of ETM with the required purity profile while maintaining control over critical material attributes. [2]
Chemical reagents: Edoxaban free base (pharmaceutical grade), p-toluenesulfonic acid (pharmaceutical grade), acetonitrile (HPLC grade), purified water (HPLC grade), ethanol (HPLC grade, for comparison studies).
Analytical standards: N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyrid-2-yl)oxalamide, N1-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide. [1]
Equipment: Laboratory reactor vessel with temperature control and overhead stirring, heating mantle/circulator, vacuum filtration system, analytical balance, HPLC system with UV detection (290 nm), powder X-ray diffractometer, spectrofluorimeter. [1]
HPLC Analysis: The purity of ETM and impurity profiles were determined using HPLC with detection at 290 nm. The maximum content of any individual impurity was targeted at ≤0.03% area/area (a/a), with total impurities ≤0.13% a/a with respect to the HPLC area value of edoxaban free form. [1]
Spectrofluorimetric Analysis: For concentration determination, a validated spectrofluorimetric method was employed involving derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) in borate buffer (pH 9.0). Fluorescence was measured at excitation 265 nm/emission 309 nm, with linear range of 5.0–50.0 ng/mL. [3]
Powder X-ray Diffraction: Crystal form was verified using PXRD, comparing against a reference standard of Form I this compound. [1]
Table 1: Key Process Parameters and Ranges for ETM Purification
| Process Step | Parameter | Target Value | Acceptable Range |
|---|---|---|---|
| Dissolution | ACN/H₂O Ratio | 50:50 (v/v) | 70:30 to 30:70 |
| Temperature | 50°C | 30-70°C | |
| Solvent Volume | Minimum to achieve dissolution | 5-10 mL/g | |
| Cooling | Final Temperature | 5°C | 0-20°C |
| Cooling Rate | 10°C/hour | 5-15°C/hour | |
| Antisolvent Addition | Water Volume | To achieve 20:80 ACN/H₂O | 10:90 to 30:70 final ratio |
| Addition Rate | Controlled | 1-2 mL/min | |
| Isolation | Filtration | Vacuum filtration | - |
| Washing | Cold water (5°C) | 2-5 mL/g | |
| Drying | Vacuum oven | 40°C, 24 hours |
Dissolution: Charge the acetonitrile/water mixture (70:30 to 30:70 v/v) to the reactor. Add this compound crude material. Heat the mixture to 30-70°C with stirring until complete dissolution is achieved. The solvent ratio should be optimized to ensure complete dissolution while minimizing solvent volume. [1]
Cooling: Cool the solution to ≤20°C at a controlled rate of 5-15°C per hour to initiate crystallization. The cooling profile may be optimized to control crystal size and distribution. [1]
Antisolvent Addition: Add purified water to achieve a final acetonitrile/water ratio of 10:90 to 30:70 (v/v). The addition should be controlled to maintain a constant temperature during the operation. [1]
Crystallization Completion: Maintain the suspension at ≤20°C for 1-2 hours with gentle stirring to complete the crystallization process.
Isolation: Recover the crystals by vacuum filtration through appropriate filter media. Wash the filter cake with cold purified water (2-5 mL/g). [1]
Drying: Dry the wet crystals under vacuum at 40°C for 24 hours or until consistent weight is achieved, confirming the monohydrate form. [1]
Table 2: Process Parameters for ETM Preparation from Free Base
| Process Step | Parameter | Target Value | Acceptable Range |
|---|---|---|---|
| Reaction | ACN/H₂O Ratio | 50:50 (v/v) | 70:30 to 30:70 |
| p-TsOH Equivalents | 1.0-1.05 eq | 0.95-1.10 eq | |
| Temperature | 50°C | 30-70°C | |
| Crystallization | Water Addition | To achieve 20:80 ACN/H₂O | 10:90 to 30:70 final ratio |
| Cooling Temperature | 5°C | 0-20°C | |
| Isolation | Filtration | Vacuum filtration | - |
| Washing | Cold ACN/H₂O (20:80) | 2-5 mL/g |
Reaction: Charge the acetonitrile/water mixture (70:30 to 30:70 v/v) to the reactor. Add edoxaban free base and p-toluenesulfonic acid (0.95-1.10 equivalents). Heat the mixture to 30-70°C with stirring until complete dissolution and salt formation are achieved. [1]
Crystallization Initiation: Cool the solution to ≤20°C or add water to achieve a final acetonitrile/water ratio of 10:90 to 30:70 (v/v). These steps can be performed in any order based on operational convenience. [1]
Crystallization Completion: Maintain the suspension at ≤20°C for 1-2 hours with gentle stirring to complete the crystallization process.
Isolation: Recover the crystals by vacuum filtration. Wash the filter cake with cold acetonitrile/water mixture (20:80 v/v, 2-5 mL/g). [1]
Drying: Dry the wet crystals under vacuum at 40°C until constant weight is achieved. [1]
Figure 1: Workflow for the preparative purification of this compound
The developed acetonitrile/water purification process delivers exceptional purity exceeding 99.87% for ETM, with individual impurities controlled below 0.03% as measured by HPLC at 290 nm. This represents a significant improvement over conventional ethanol/water processes, particularly in the reduction of specific process-related impurities. The process demonstrates robust performance across multiple batches, with consistent yields of 85-92% in laboratory-scale operations. The crystal form uniformity is confirmed by powder X-ray diffraction, showing the characteristic pattern of ETM monohydrate Form I without polymorphic contamination. The combination of high purity and yield makes this process particularly advantageous for pharmaceutical manufacturing where both quality and economics are critical factors. [1]
The acetonitrile/water system demonstrates superior purification efficiency for key synthetic impurities including N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyrid-2-yl)oxalamide and other process-related contaminants. The mechanism of impurity rejection involves differential solubility in the acetonitrile/water system throughout the temperature and composition ranges employed. The critical process parameters controlling impurity levels include the initial solvent ratio, cooling rate, and final antisolvent composition. By optimizing these parameters, the process effectively purifies ETM without requiring additional purification steps, thereby simplifying the overall process architecture and reducing processing time. The consistent impurity profile across multiple batches confirms the robustness of the approach for industrial application. [1]
The described purification methodology offers several significant advantages over traditional approaches. The replacement of ethanol with acetonitrile eliminates the potential formation of genotoxic impurities, addressing a critical quality consideration for pharmaceutical applications. The reduced solvent volumes possible due to the high solubility of ETM in acetonitrile/water mixtures (100.2 g/kg in 1:1 ratio) improve process sustainability and reduce waste treatment requirements. The process has demonstrated excellent scalability potential from laboratory to pilot scale, with consistent product quality maintained during technology transfer. The operational parameters are compatible with standard pharmaceutical manufacturing equipment, facilitating implementation without significant capital investment. [1]
The acetonitrile/water-based purification process for this compound represents a significant advancement in the preparative purification of this important anticoagulant agent. The method provides exceptional control over critical quality attributes, including chemical purity, crystal form, and impurity profile, while offering practical advantages in terms of safety, sustainability, and scalability. The detailed protocols provided in this application note enable robust implementation in both research and industrial settings, supporting the production of high-quality ETM for pharmaceutical applications. Future development work may focus on continuous processing adaptations of this fundamental approach to further enhance efficiency and productivity.
The core of this method involves protein precipitation for plasma and a single-step dilution for urine, followed by analysis using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [1].
2H6-Edoxaban) [1].| Compound | Precursor Ion > Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Edoxaban | 548.1 > 366.3 | 0.05 | 57 | 26 |
| 2H6-Edoxaban | 554.1 > 372.3 | 0.05 | 60 | 27 |
| Apixaban | 460.1 > 443.2 | 0.05 | 200 | 55 |
| Rivaroxaban | 436.0 > 145.0 | 0.05 | 168 | 40 |
| Betrixaban | 452.1 > 324.2 | 0.05 | 90 | 55 |
The developed method was validated for linearity, precision, accuracy, and recovery in both plasma and urine, meeting standard acceptance criteria [1].
| Matrix | Compound | Linear Range (ng/mL) | Calibration Curve | R² | LLOQ (ng/mL) |
|---|---|---|---|---|---|
| Plasma | Edoxaban | 1–500 | Y = 0.0052X + 0.000502 | 0.9991 | 1 |
| Plasma | Apixaban | 1–500 | Y = 0.00403X + 0.00119 | 0.9986 | 1 |
| Plasma | Rivaroxaban | 1–500 | Y = 0.00604X + 0.00198 | 0.9992 | 1 |
| Plasma | Betrixaban | 1–500 | Y = 0.00529X + 0.00228 | 0.9990 | 1 |
| Urine | Edoxaban | 10–10,000 | Y = 0.00234X + 0.00648 | 0.9992 | 10 |
| Urine | Apixaban | 10–10,000 | Y = 0.00313X + 0.00308 | 0.9993 | 10 |
| Urine | Rivaroxaban | 10–10,000 | Y = 0.00270X + 0.00440 | 0.9992 | 10 |
| Urine | Betrixaban | 10–10,000 | Y = 0.00208X + 0.00333 | 0.9956 | 10 |
Data shown for Edoxaban as an example. All analytes showed results within acceptance criteria [1].
| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Precision (RSD%) | Inter-day Accuracy (RE%) | Matrix Effect (%) | Recovery (%) |
|---|---|---|---|---|---|---|---|---|
| Plasma | LLOQ | 1 | 14.7 | -6.6 | Data available in source | Data available in source | 86.5–97.5 | 93.5–104.7 |
| Plasma | LQC | 3 | 8.1 | -0.8 | Data available in source | Data available in source | - | - |
| Plasma | MQC | 100 | 2.8 | 7.7 | Data available in source | Data available in source | - | - |
| Plasma | HQC | 400 | 2.9 | 7.0 | Data available in source | Data available in source | - | - |
| Urine | - | - | - | - | - | - | 97.0–101.9 | 85.1–99.5 |
The following diagram illustrates the overall experimental workflow, from sample collection to data analysis.
This protocol provides a reliable, simple, and high-throughput method for the simultaneous determination of Edoxaban and other DOACs in human plasma and urine. The method demonstrates excellent performance in terms of sensitivity, precision, and accuracy, making it fit-for-purpose for clinical monitoring and pharmacokinetic studies.
The table below summarizes how critical factors influence the characteristics of your nanoparticles, based on recent research.
| Parameter | Impact on Particle Size (PS) & Polydispersity Index (PDI) | Key Findings from Literature |
|---|
| CS Concentration | • PS: Increases with higher CS concentration. • PDI: Can increase, leading to a broader size distribution [1]. | A study optimizing synthesis found that using a lower CS concentration (0.1% w/v) was key to achieving a smaller particle size [1]. | | TPP Concentration | • PS & PDI: Non-linear relationship; requires careful optimization for the smallest size and uniformity [2] [1]. | An optimized ETM-CS-NPs formulation used 0.1% w/v TPP to achieve a PS of 354.8 nm and a PDI of 0.509 [2]. | | Solution pH | • PS & PDI: One of the most significant factors. Lower pH (more acidic) generally yields smaller, more uniform particles [1]. | Research identifies pH as the most representative factor. A pH of 5.5 was optimal, while a lower pH of 4.6 can produce even smaller particles [1]. | | Agitation Speed | • PS & PDI: Higher speed helps break down aggregates, reducing size and improving uniformity [1]. | A speed of 500 rpm was successfully used in the synthesis of uniform ETM-CS-NPs [2]. | | Anion Addition Time | • PS & PDI: Slower drip times (e.g., 2-6 min) allow for more controlled cross-linking, favoring smaller size and lower PDI [1]. | A dripping time of 2 minutes was part of the optimal parameters for producing NPs with a PDI of 0.166 [1]. |
Here is a detailed methodology for formulating ETM-CS-NPs using the ionic gelation technique, synthesized from the search results [2] [1].
Solution Preparation:
Nanoparticle Formation (Ionic Gelation):
Purification & Stabilization:
Freeze-Drying (Lyophilization):
Here are solutions to frequently encountered problems during nanoparticle synthesis.
| Problem | Possible Causes | Solutions |
|---|
| Large Particle Size & High PDI | • CS or TPP concentration too high. • Incorrect pH. • Insufficient agitation. • TPP added too quickly. | • Reduce CS and TPP concentrations (try 0.1% w/v). • Adjust CS solution pH to 5.5 or lower (e.g., 4.6). • Increase stirring speed to 700 rpm. • Ensure slow, dropwise addition of TPP (over 2-6 min). | | Nanoparticle Aggregation | • Unstable suspension after synthesis. • Lack of surfactant. • Harsh purification methods. | • Add a stabilizing surfactant (Poloxamer 188 or Polysorbate 80 at 1% w/v). • Consider dialysis as a gentler purification alternative to centrifugation. | | Poor Colloidal Stability | • Low Zeta Potential. | • Optimize formulation to achieve a high positive zeta potential (e.g., +25 mV to +56 mV has been reported) [2] [1]. | | Difficulty Re-dispersing Lyophilized Powder | • Inadequate or no cryoprotectant used. | • Always use cryoprotectants like trehalose or sucrose (5-10% w/v) before freeze-drying [1]. |
For a rigorous approach, follow this logical pathway to diagnose and resolve issues with your nanoparticle formulation. The diagram below outlines the key decision points.
The most effective strategy for complex, multi-variable optimization is to employ a Design of Experiments (DoE) methodology, such as Response Surface Methodology (RSM) [2]. This approach allows you to systematically vary multiple parameters (e.g., CS amount, TPP amount, pH) simultaneously and model their individual and interactive effects on your critical quality attributes (PS, PDI, Zeta Potential).
The table below summarizes key findings from the search results regarding edoxaban's stability and analytical methods.
| Aspect | Key Findings | Method / Conditions | Citation |
|---|---|---|---|
| Oxidative Stability | Significant degradation, forms three oxidative degradation products. | Oxidative stress conditions. | [1] |
| Thermal Stability (in serum) | Unstable when stored for >6 hours at 30°C. Stable at lower temperatures. | Stability in human serum. | [2] |
| General Stability-Indicating Method | Stability confirmed via RP-UPLC method. Degradation products did not interfere with edoxaban detection. | Method involved stress conditions: acid/base hydrolysis, oxidative, photo-, and thermal degradation. | [1] |
For a detailed methodology, you can refer to the stability-indicating High-Performance Liquid Chromatography (HPLC) protocol used in one of the studies.
The diagram below outlines a general experimental workflow for conducting a stability-indicating study, inferred from the methodologies in the search results.
Understanding the conditions that lead to degradation is the first step in controlling it. The table below summarizes the major degradation pathways identified through forced degradation studies [1].
| Stress Condition | Major Degradation Products Formed | Key Characteristics & Notes |
|---|---|---|
| Acidic Hydrolysis (e.g., 0.1-1N HCl at 60°C) | DP-I, DP-II | Also forms in alkaline and peroxide stress; a primary hydrolytic degradation pathway [1]. |
| Alkaline Hydrolysis (e.g., 0.001-0.01N NaOH at 60°C) | DP-I, DP-II | Edoxaban is extremely labile under these conditions [1]. |
| Oxidative Degradation (e.g., 3-10% H₂O₂) | DP-I, DP-III, DP-IV | DP-III and DP-IV are specific to oxidative stress; a new Di-N-oxide impurity (DP-1) was also reported [1] [2]. |
| Thermal Degradation (e.g., 80°C dry heat) | Not Specified | Significant degradation occurs over 10 days [1]. |
| Photolytic Degradation | Not Specified | Exposure to 5382 LUX and 144 µW/cm² for 10 days causes degradation [1]. |
The relationships between stress conditions and the degradation products they generate can be visualized as follows:
A robust Stability Indicating Assay Method (SIAM) is essential for monitoring the stability of your Edoxaban drug substance and identifying impurities. Below is a detailed protocol for an RP-HPLC method that has been proven effective [1] [2].
Objective: To separate, identify, and quantify Edoxaban and its degradation products.
Chromatographic Conditions:
Sample Preparation:
Forced Degradation Study Protocol:
The workflow for a comprehensive forced degradation study is outlined below:
Based on the degradation pathways, here are key strategies to reduce impurities:
The method below is adapted from a patent describing a process that yields high-purity Edoxaban tosylate monohydrate and avoids the risk of forming genotoxic impurities associated with ethanol-based systems [1].
| Step | Parameter | Details & Conditions |
|---|---|---|
| 1. Dissolution | Solvent Mixture | Acetonitrile (ACN) and Water (H₂O) in a volume ratio of 70:30 to 30:70 [1]. |
| Solute | Edoxaban free base and p-toluenesulfonic acid [1]. | |
| Temperature | Heat to 30-70 °C until complete dissolution is achieved [1]. | |
| 2. Crystallization Initiation | Path A: Cool then Dilute | Cool the solution to room temperature or below, then add water [1]. |
| Path B: Dilute then Cool | Add water directly to the warm solution to achieve a final ACN/H₂O ratio of 10:90 to 30:70, then cool [1]. | |
| Final Solvent Ratio | Adjust to a final ACN/H₂O volume ratio of 10:90 to 30:70 [1]. | |
| 3. Product Recovery | Isolation | Recover crystals via filtration (e.g., vacuum filtration) [2]. |
| Washing & Drying | Wash the filter cake with a suitable solvent like water or a water-ACN mixture and dry under vacuum [2]. |
The following workflow diagram outlines the two possible paths for the crystallization initiation step.
Here are solutions to some frequently encountered problems during the purification process.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Yield | Incomplete crystallization or premature crystal formation. | Ensure the solution is fully clear after the heating step [1]. Add water slowly and with good agitation during the dilution step to ensure uniform supersaturation [2]. |
| Product loss in mother liquor. | Use the specified final solvent ratio (ACN/H₂O 10:90 to 30:70) to minimize solubility [1]. Ensure adequate cooling time. | |
| Poor Purity / High Impurity Levels | Ineffective purge of key impurities during crystallization. | This ACN/water process is specifically noted for its superior purification effectiveness for several key impurities compared to ethanol/water methods [1]. Verify that you are following the recommended volume ratios precisely. |
| Starting material of low purity. | The process can also be used as a purification method for existing this compound. Simply use the crude material as the solute in the dissolution step [1]. | |
| Oil Formation Instead of Crystals | Too-rapid precipitation, preventing orderly crystal lattice formation. | Avoid adding water to a solution that is too hot. Follow the recommended path of cooling first or ensure the solution is within the specified temperature range during dilution [1]. |
| Solvent Choice Justification | Why use ACN/Water over other systems? | Higher Solubility: A 1:1 ACN/H₂O mixture has a solubility of ~100 g/kg, much higher than ~24 g/kg in a 1:1 EtOH/H₂O mixture, allowing you to process more material in less solvent [1]. Purification Performance: Effectively reduces specific process-related impurities [1]. Process Safety: Avoids risk of genotoxic impurity formation associated with ethanol and p-TsOH [1]. |
For a successful experiment, keep these quantitative data points in mind.
| Parameter | Data | Context / Notes |
|---|---|---|
| Solubility in ACN/H₂O (1:1) | ~100 g/kg of solution | At room temperature [1]. |
| Solubility in EtOH/H₂O (1:1) | ~24 g/kg of solution | At room temperature; highlights advantage of ACN system [1]. |
| HPLC Purity (Target) | Individual impurity <0.15% | The process aims for high purity, with specific critical impurities being reduced to very low levels [1]. |
Q1: Can I use this process to purify crude Edoxaban tosylate that I already have? Yes. The same protocol can be used for purification. Simply replace the "Edoxaban free base and p-toluenesulfonic acid" with your crude this compound as the starting material in the dissolution step [1].
Q2: Why is the final dilution with water so critical? Adding water drastically reduces the solubility of this compound in the mixture, creating a state of supersaturation which drives crystallization. Reaching the correct final ratio (ACN/H₂O between 10:90 and 30:70) is key to achieving high recovery yields [1].
Q3: What is the solid form of the product from this purification? The product obtained from this acetonitrile/water process is the known and pharmaceutically relevant This compound crystal form [1] [3].
What is the primary source of analytical interference in edoxaban measurement? The primary source is edoxaban-M4, the main active metabolite. It represents about 10% of the total edoxaban in plasma and contributes to the overall anti-factor Xa activity. However, different analytical assays have varying sensitivities to M4 compared to the parent drug, leading to biased results [1].
When is metabolite interference most problematic? This interference is particularly significant in specific patient populations or conditions, including:
What is the most reliable method for accurately measuring edoxaban concentration? Chromatographic methods, specifically Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), are considered the gold standard. These methods can specifically quantify edoxaban and its M4 metabolite separately, avoiding the interference seen in functional assays [1] [2].
The table below summarizes the core problem and recommended solutions.
| Aspect | Problem Description | Recommended Solution |
|---|---|---|
| Primary Interferent | Active metabolite M4 (Edoxaban-M4) contributes to anti-FXa activity [1]. | Use specific chromatographic methods (UHPLC-MS/MS) for definitive measurement [1] [2]. |
| Assay Interference | Chromogenic anti-Xa assays overestimate ponderal concentration; M4 and parent drug have different slopes in assays [1]. | Correlate anti-Xa activity with UHPLC-MS/MS; interpret chromogenic results as "anti-Xa activity" not ng/mL [1]. |
| High-Risk Scenarios | Hepatic/renal impairment, drug interactions, low drug concentrations alter M4/parent drug ratio [1]. | Use UHPLC-MS/MS for patients with confounding conditions [1]. |
1. Reference Method: UHPLC-MS/MS for Specific Quantification
This method provides the highest specificity and is essential for method validation.
2. Experimental Protocol: Assessing Metabolite Interference in Chromogenic Assays
This experiment demonstrates the differential impact of edoxaban and M4 on various anti-Xa assays.
The following diagram illustrates the recommended decision-making process for selecting the appropriate analytical method based on your experimental or clinical needs.
This method uses 9-fluorenyl methyl chloroformate (FMOC-Cl) as a fluorogenic reagent to derivative Edoxaban for highly sensitive detection [1].
Reaction Principle: Edoxaban contains a secondary amine group. In an alkaline medium (borate buffer, pH 9.0), it reacts with FMOC-Cl. The hydrogen atom in the secondary amine is substituted by the aromatic rings of FMOC-Cl, forming a highly fluorescent derivative (FMOC-EDTM) [1].
Key parameters were thoroughly investigated and optimized. The table below summarizes the optimal conditions [1].
| Parameter | Investigated Range | Optimal Condition |
|---|---|---|
| pH | 8.0 - 11.0 | 9.0 (using 0.2 M Borate Buffer) |
| Buffer Volume | 0.5 - 3.0 mL | 2.0 mL |
| FMOC-Cl Volume (0.01% solution) | 0.1 - 1.0 mL | 0.5 mL |
| Diluting Solvent | Water, Methanol, Acetonitrile | Acetonitrile (2 mL final volume) |
| Reaction Time | 5 - 30 minutes | 15 minutes (at room temperature) |
Reagents and Equipment [1]:
Step-by-Step Procedure for constructing a calibration curve [1]:
Here are solutions to potential problems encountered during the Edoxaban derivatization process.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Fluorescence Intensity | Incorrect pH; Degraded FMOC-Cl; Insufficient reaction time. | Verify buffer pH is 9.0. Prepare a fresh FMOC-Cl solution. Ensure reaction proceeds for a full 15 min. |
| High Blank Signal | FMOC-Cl hydrolysis. | Use high-quality, dry acetonitrile. Ensure the borate buffer is at the correct pH. The reagent solution should be prepared fresh. |
| Poor Linearity or Reproducibility | Inconsistent pipetting; Variable reaction times; Unstable temperature. | Use calibrated pipettes and maintain consistent timing for all steps. Ensure all reactions are conducted at stable room temperature. |
The table below summarizes potential problems and their solutions based on established methodologies.
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Recovery / Matrix Effects | Phospholipid interference in MS/MS detection [1] | Use Ostro phospholipid removal plate during sample prep [1] |
| Inaccurate Chromogenic Results | Interference from active metabolite M4; differs from parent drug in chromogenic assays [2] | Use UPLC-MS/MS for specific quantification; interpret chromogenic results as "total anti-Xa activity" [2] |
| Sample Instability | Degradation of edoxaban in serum/plasma samples [1] | Keep samples at -80°C; minimize freeze-thaw cycles; analyze immediately after thawing [1] [3] |
| Suboptimal Specificity | Conventional coagulation tests (PT/APTT) are insensitive [4] [5] | Use specific chromogenic anti-Xa assay with edoxaban calibrators or LC-MS/MS [4] [3] [5] |
Here are detailed protocols for two key methods used in edoxaban quantification and recovery assessment.
This method is considered a reference standard and is designed to minimize matrix effects.
Sample Preparation (Semi-Automated)
UHPLC Conditions
MS/MS Detection
This method simplifies workflow and can be calibrated for multiple anti-Xa drugs.
The following diagram outlines a logical workflow for troubleshooting recovery issues, from sample collection to data interpretation.
The ICH Q2(R1) guideline, titled "Validation of Analytical Procedures: Text and Methodology," establishes the fundamental framework for validating analytical methods. It defines the key characteristics that must be considered for registration applications [1].
The table below outlines the core validation parameters as described in ICH Q2(R1), along with the corresponding results from a published spectrofluorimetric method for quantifying Edoxaban [2].
| Validation Parameter | ICH Q2(R1) Guideline Overview | Experimental Data for Edoxaban Spectrofluorimetric Method [2] |
|---|---|---|
| Accuracy | Expresses the closeness of agreement between the accepted reference value and the value found. | Average percent recovery: 101.46% ± 1.02 |
| Precision | Expresses the closeness of agreement between a series of measurements. | The method was reported to have high precision (no specific numeric data beyond this statement). |
| Linearity | The ability of the method to obtain test results proportional to the concentration of the analyte. | Linear range: 5.0–50.0 ng/mL Correlation coefficient: 0.9999 | | Range | The interval between the upper and lower concentration of analyte for which a suitable level of precision, accuracy, and linearity has been demonstrated. | Implied by the linearity range: 5.0–50.0 ng/mL | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | 1.5 ng/mL | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 4.5 ng/mL | | Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method was successfully applied to analyze Edoxaban in pharmaceutical dosage forms (tablets), demonstrating specificity in a complex matrix. |
The validation data in the table above were generated using a specific spectrofluorimetric method. The following workflow and details outline the key steps of this experimental protocol [2].
The researchers optimized critical factors affecting the reaction, determining that the maximum fluorescence intensity was achieved under the following conditions [2]:
| DOAC | Ischemic Stroke / Systemic Embolism | Major Bleeding | Gastrointestinal (GI) Bleeding | Intracranial Hemorrhage | Myocardial Infarction (MI) | All-Cause Mortality |
|---|---|---|---|---|---|---|
| Apixaban | Similar to other DOACs [1] [2] [3] | Lower vs. rivaroxaban [2] [3] | Lower vs. dabigatran, edoxaban, and rivaroxaban [1] | Similar to other DOACs [1] | Similar to rivaroxaban; Lower vs. dabigatran (conflicting data) [3] | Similar to other DOACs [1] |
| Dabigatran | Similar to other DOACs [1] [2] [3] | Lower vs. rivaroxaban [2] [3] | Higher vs. apixaban [1] | Similar to other DOACs [1] | Higher vs. rivaroxaban [3] | Similar to other DOACs [1] |
| Edoxaban | Similar to other DOACs [1] | Conflicting data (see note) [2] [4] | Higher vs. apixaban [1] | Similar to other DOACs [1] | Data limited | Similar to other DOACs [1] |
| Rivaroxaban | Similar to other DOACs [1] [2] [3] | Higher vs. apixaban and dabigatran [2] [3] | Higher vs. apixaban [1] [3] | Similar to other DOACs [1] | Lower vs. dabigatran [3] | Similar to other DOACs [1] |
Note on Edoxaban Safety: One analysis of the FDA Adverse Event Reporting System (FAERS) found edoxaban had the highest reporting ratio for major hemorrhages [4]. However, a large multinational cohort study found no substantial difference in major bleeding between edoxaban and other DOACs [1]. This discrepancy may arise from different study methodologies.
This study provides the most direct head-to-head comparison for all four DOACs.
This study offers long-term data and compares DOACs against Vitamin K Antagonists (VKAs) and each other.
A crucial finding from the evidence is that DOACs are not safe for patients with mechanical heart valves.
The relationship between different types of studies and clinical decision-making can be visualized as follows. Real-world evidence, like the studies cited here, complements data from Randomized Controlled Trials (RCTs) to inform clinical guidelines.
When reviewing these findings, consider:
The table below summarizes the performance data from three independent validation studies, offering a clear benchmark for sensitivity, linearity, and precision.
| Study & Focus | Linear Range (ng/mL) | Sensitivity (LLOQ, ng/mL) | Key Analytes | Precision (% RSD) | Recovery & Matrix Effect |
|---|---|---|---|---|---|
| Ariizumi et al. (2020) [1] | 1 - 1000 | 1.0 | Edoxaban, 4CA-EDX, ND-EDX | Intra-day: ≤9.8%, Inter-day: ≤7.8% | Recovery: 92.8–107.5%; Matrix effect: 95.3–106.6% |
| Multi-DOAC Method (2018) [2] | 5 - 800 (nmol/L) ^a | ~2.4 (nmol/L) ^a | Apixaban, Dabigatran, Edoxaban, Rivaroxaban | Between-day: 3.3%–10% | Recovery: 85%–105%; Matrix effect (corrected): 88%–102% |
| Yu et al. (2025) [3] | 2 - 1000 | 2.0 | Rivaroxaban, Apixaban, Edoxaban | Inter/Intra-day RSD < 15% | Recovery: 104%–125%; Matrix effect: 73%–108% |
Note: ^a To convert nmol/L to ng/mL for edoxaban (MW = 548.1 g/mol), approximately multiply by 0.55. Thus, 5 nmol/L ≈ 2.75 ng/mL and 800 nmol/L ≈ 440 ng/mL.
Key Insights from the Data:
Here are the specific methodologies used in the studies cited above, which can serve as a robust starting point for your own protocol development.
This protocol is ideal for studies requiring a complete pharmacokinetic profile [1].
This method is optimal for clinical labs that need to monitor several DOACs simultaneously with high throughput [2] [3].
The following diagram outlines the general workflow for a validated LC-MS/MS analysis of Edoxaban, integrating steps from the protocols above.
The table below summarizes four analytical methods that have undergone formal greenness assessment, highlighting their key characteristics and performance metrics.
| Method & Principle | Key Experimental Conditions | Analytical Performance (Range, LOD, LOQ) | Greenness Assessment Tools & Findings |
|---|
| Potentiometric Sensor [1] | Sensor Fabrication: Screen-printed electrode with EDTM-PTA ion-pair complex and dibutyl phthalate plasticizer. Measurement: Potentiometric in 0.1 M HCl [1]. | Range: 5.0 × 10⁻⁶ to 1.0 × 10⁻² M [1] LOD: 4.3 × 10⁻⁶ M [1] | Eco-Scale & Complex-GAPI: Method proven to be eco-friendly [1]. | | Fluorimetry (Bell Pepper CDs) [2] | Probe Synthesis: Carbon dots from bell pepper seeds via microwave/thermal methods. Mechanism: Inner Filter Effect (IFE). Measurement: Fluorescence quenching at λex/λem 310/409 nm in BR buffer [2]. | Range: 0.80–20.00 µg/mL [2] LOD: 0.22-0.23 µg/mL [2] LOQ: 0.69-0.72 µg/mL [2] | BAGI, Complex-GAPI, Eco-Scale: Evaluated synthesis and analysis; appropriate for routine control [2]. | | Fluorimetry (Tb,N@CQDs) [3] | Probe Synthesis: Terbium-doped carbon quantum dots via microwave (7 min). Measurement: Fluorescence quenching at 436 nm [3]. | Range: 30.0–350.0 ng/mL [3] LOQ: 18.33 ng/mL [3] | Greenness Assessments: Method evaluated for sustainability [3]. | | Derivatization Fluorimetry [4] | Derivatization: Reaction with 9-fluorenyl methyl chloroformate (FMOC-Cl). Measurement: Spectrofluorimetric detection post-derivatization [4]. | Method developed for pure and pharmaceutical dosage forms [4] | Eco-Scale & ComplexGAPI: Method assessed for greenness [4]. |
For researchers interested in implementation, here is a deeper dive into the methodologies for the two carbon-dot-based approaches.
The following diagrams illustrate the core procedures for the two carbon-dot-based methods, which offer high greenness potential.
Edoxaban is a direct, selective, and reversible inhibitor of coagulation factor Xa (FXa). [1] [2] Its inhibition of FXa, a key serine protease in the coagulation cascade, reduces the conversion of prothrombin to thrombin, thereby preventing thrombus development. [1] In contrast, the standard therapy, warfarin, is a vitamin K antagonist (VKA) that inhibits the synthesis of several vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [3] [4]
The table below summarizes the fundamental differences between these two agents.
| Feature | Edoxaban | Warfarin |
|---|---|---|
| Mechanism of Action | Direct, selective, reversible Factor Xa inhibitor [1] [2] | Vitamin K antagonist; inhibits synthesis of Factors II, VII, IX, and X [3] [4] |
| Pharmacokinetic Profile | Rapid onset (1-2 hours to Cmax), half-life 10-14 hours [1] [4] | Variable onset and offset, longer half-life (20-60 hours) [4] |
| Dosing Regimen | Once daily (60 mg or 30 mg based on patient factors) [1] | Once daily, dose titrated to INR [5] |
| Monitoring Needs | No routine coagulation monitoring required [1] | Requires frequent INR monitoring and dose adjustment [3] |
| Food & Drug Interactions | Minimal food interactions; interacts with P-gp inhibitors [1] [2] | Numerous drug-drug and food-drug interactions [4] |
| Clearance | Renal (~50%) and non-renal (~50%) pathways [1] [4] | Primarily hepatic metabolism [4] |
Large-scale clinical trials and meta-analyses have consistently demonstrated that edoxaban is non-inferior to warfarin in preventing stroke and systemic embolism, with a superior safety profile, particularly regarding bleeding risks.
Key Efficacy and Safety Outcomes from a Meta-Analysis [3] A 2021 meta-analysis of 5 randomized controlled trials (10 trial comparisons) including 24,836 patients with atrial fibrillation provided the following pooled results, presented as Risk Ratios (RR) for edoxaban versus warfarin:
| Outcome | Risk Ratio (RR) (95% CI) for Edoxaban vs. Warfarin | Statistical Significance |
|---|---|---|
| Cardiovascular Death | RR: 0.86 (0.80–0.93) | Significant reduction |
| Major Bleeding | RR: 0.65 (0.59–0.71) | Significant reduction |
| Non-Major Bleeding | RR: 0.80 (0.77–0.84) | Significant reduction |
| Stroke | RR: 1.00 (0.90–1.11) | Non-inferior (no significant difference) |
| Systemic Embolic Events (SEE) | RR: 1.00 (0.67–1.49) | Non-inferior (no significant difference) |
| Myocardial Infarction | RR: 1.08 (0.93–1.27) | Non-inferior (no significant difference) |
Real-World Evidence and Comparisons with Other DOACs [6] A 2025 systematic review and network meta-analysis of European real-world evidence (57 studies) found that Direct Oral Anticoagulants (DOACs) showed benefit over VKAs for most outcomes. Specifically, edoxaban demonstrated a comparable effectiveness and safety profile to other DOACs and significantly reduced the risk of major bleeding (Hazard Ratio [HR]: 0.67; 95% CrI: 0.54–0.84) and intracranial hemorrhage (HR: 0.69; 95% CrI: 0.51–0.94) when compared directly with rivaroxaban. [6]
For researchers, the design and methodology of pivotal trials are crucial for interpreting data and designing future studies.
ENGAGE AF-TIMI 48 Trial [3] [7] This was the pivotal Phase 3 trial that led to the approval of edoxaban for non-valvular atrial fibrillation (NVAF).
ENSURE-AF Trial [8] This trial focused on the specific clinical scenario of cardioversion in patients with NVAF.
The following diagrams illustrate edoxaban's specific mechanism of action within the coagulation cascade and a generalized workflow for a comparative clinical trial.
Edoxaban's Mechanism of Action in the Coagulation Cascade This diagram shows how edoxaban selectively targets a single step in the cascade, unlike warfarin.
Generalized Workflow for a Comparative Anticoagulant Trial This diagram outlines the high-level structure of a trial like ENGAGE AF-TIMI 48.
The following table summarizes the key analytical parameters from two core studies that developed and validated voltammetric methods for Edoxaban.
| Parameter | Pencil Graphite Electrode (PGE) [1] | Glassy Carbon Electrode (GCE) [2] | Boron-Doped Diamond Electrode (BDDE) [2] |
|---|---|---|---|
| Electrochemical Technique | Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV) | Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV) | Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV) |
| Supporting Electrolyte | Britton-Robinson Buffer (pH 9.0) | Britton-Robinson Buffer (pH 5.0) | Britton-Robinson Buffer (pH 5.0) |
| Oxidation Peak Potential | +0.98 V (vs. Ag/AgCl) | +1.09 V (vs. Ag/AgCl) | +1.29 V (vs. Ag/AgCl) |
| Linear Range | 0.2 - 1.8 µM | 0.4 - 3.2 µM | 0.4 - 3.2 µM |
| Limit of Detection (LOD) | 0.073 µM | 0.212 µM | 0.161 µM |
| Limit of Quantification (LOQ) | 0.243 µM | 0.642 µM | 0.487 µM |
| Application | Pharmaceutical dosage forms, spiked human urine | Pharmaceutical dosage forms | Pharmaceutical dosage forms |
| Reported Advantages | Disposable, low cost, simple, eco-friendly, no cleaning required | Wide potential window, good reproducibility, stability | Wide potential window, low background current, resistant to fouling |
Here are the methodologies used in the key studies for electrode preparation, measurement, and application to real samples.
The diagram below illustrates the general decision-making pathway and experimental steps for determining Edoxaban using voltammetry, based on the cited studies.
This workflow summarizes the key steps for determining Edoxaban using different electrode types. The PGE method is notable for its simple electrochemical activation, while GCE requires mechanical polishing. All methods share a common core procedure after electrode preparation [1] [2].